molecular formula C14H9F3O2 B113214 2-Formyl-4-(4-trifluoromethylphenyl)phenol CAS No. 893737-67-2

2-Formyl-4-(4-trifluoromethylphenyl)phenol

Cat. No.: B113214
CAS No.: 893737-67-2
M. Wt: 266.21 g/mol
InChI Key: ZKURLFOIYAYXJQ-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-trifluoromethylphenyl)phenol is a versatile bifunctional aromatic compound of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure incorporates two key functional groups: a formyl group (-CHO) and a phenolic hydroxyl group (-OH), attached to a biphenyl system that features a metabolically stable trifluoromethyl (-CF3) group. The presence of the trifluoromethyl group is a critical structural motif, as it is known to profoundly influence a compound's properties by enhancing its lipophilicity, metabolic stability, and membrane permeability, which are desirable traits in the development of bioactive molecules . The ortho-positioned formyl and phenolic groups make this compound a valuable precursor for the synthesis of complex heterocyclic systems, including various oxygen and nitrogen-containing rings, which are core structures in numerous natural products and pharmaceuticals . This scaffold is particularly useful for constructing metal-chelating ligands and for use in multi-component reactions to generate diverse chemical libraries for high-throughput screening. As a key intermediate, 2-Formyl-4-(4-trifluoromethylphenyl)phenol is intended for the synthesis of potential therapeutic agents and novel materials, supporting research in drug discovery and development. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURLFOIYAYXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619387
Record name 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-67-2
Record name 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Strategic Utilization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 893737-67-2 Common Synonyms: 5-(4-Trifluoromethylphenyl)salicylaldehyde; 4'-(Trifluoromethyl)-3-formyl-4-hydroxybiphenyl.[1]

Part 1: Executive Summary & Structural Logic

This guide details the chemical architecture, synthesis, and application of CAS 893737-67-2 .[1] In the context of drug discovery and materials science, this molecule serves as a privileged biaryl scaffold .[1] It combines three critical functionalities:

  • Salicylaldehyde Core: A versatile handle for heterocycle formation (coumarins, benzofurans) and Schiff base condensation (Salen ligands).[1]

  • Biaryl Axis: A rigid linker that defines spatial geometry, crucial for protein binding pockets.[1]

  • Trifluoromethyl (-CF₃) Group: A medicinal chemistry "magic methyl" bioisostere that enhances lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.[1]

Structural Clarification

Critical Note on Nomenclature: The user-provided name "2-Formyl-4-(4-trifluoromethylphenyl)phenol" implies substitution at the 4-position relative to the phenol.[1] However, CAS 893737-67-2 corresponds to the 5-substituted isomer (relative to the phenol hydroxyl) or the 4'-substituted biphenyl.[1]

  • Correct IUPAC Mapping for CAS 893737-67-2: 2-Hydroxy-5-(4-trifluoromethylphenyl)benzaldehyde.[1]

  • Structural Geometry: The trifluoromethylphenyl group is para to the formyl group and meta to the hydroxyl group.

PropertyValue
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 266.22 g/mol
Predicted LogP ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors (including F)
Key Pharmacophore Biaryl Salicylaldehyde

Part 2: Synthesis Protocol (Self-Validating System)

The most robust route to CAS 893737-67-2 is the Suzuki-Miyaura Cross-Coupling of 5-bromosalicylaldehyde with 4-trifluoromethylphenylboronic acid.[1] This protocol prioritizes yield and purity by mitigating the common "protodeboronation" side reaction.

Reaction Scheme

Synthesis SM1 5-Bromosalicylaldehyde (Electrophile) Cat Pd(dppf)Cl2 K2CO3 / Dioxane:H2O SM1->Cat SM2 4-CF3-Phenylboronic Acid (Nucleophile) SM2->Cat Prod Target Molecule (CAS 893737-67-2) Cat->Prod 80-90°C, 12h

Caption: Optimized Suzuki-Miyaura coupling pathway utilizing a bidentate palladium ligand to ensure stability.

Step-by-Step Methodology
1. Reagent Setup
  • Substrate: 5-Bromosalicylaldehyde (1.0 equiv, 10 mmol).

  • Coupling Partner: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv, 12 mmol).[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3 mol%).[1] Note: This catalyst is preferred over 
    
    
    
    for electron-deficient aryl bromides due to higher stability.[1]
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] The aqueous component is critical for the transmetallation step.

2. Execution (The "Degas" Critical Control Point)
  • Charge: Add halide, boronic acid, and base to a reaction flask.

  • Solvent & Degas: Add the solvent mixture. CRITICAL: Sparge with Argon or Nitrogen for 15 minutes before adding the catalyst. Oxygen poisons Pd(0) species, leading to homocoupling byproducts.[1]

  • Initiate: Add

    
     quickly under inert flow.[1] Seal the vessel.
    
  • Reflux: Heat to 85°C for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting bromide (lower Rf) should disappear; the product (fluorescent under UV) will appear.

3. Workup & Purification[2][3][4]
  • Quench: Cool to room temperature. Dilute with EtOAc and water.[1]

  • Acidification: Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl. Why? Phenols exist as phenoxides in basic Suzuki conditions.[1] Acidification ensures the product partitions into the organic layer.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Isolation: Flash column chromatography (Silica gel).[1][2] Elute with a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    

Part 3: Reactivity & Applications Profile

This molecule is not an endpoint; it is a divergent intermediate .[1] The interplay between the electron-withdrawing


 group and the electron-donating 

group creates a unique electronic "push-pull" system across the biaryl axis.
Reactivity Flowchart

Reactivity Center CAS 893737-67-2 (Biaryl Salicylaldehyde) Schiff Schiff Base Formation (Condensation) Center->Schiff + Amines/Diamines Hetero Heterocyclization (Cyclization) Center->Hetero + Active Methylenes Redox Redox Manipulation (Reduction/Oxidation) Center->Redox NaBH4 (Red) / NaClO2 (Ox) Salen Salen Ligands (Asymmetric Catalysis) Schiff->Salen Coumarin 3-Substituted Coumarins (Fluorescent Probes) Hetero->Coumarin Alcohol Benzylic Alcohol (Linker Chemistry) Redox->Alcohol

Caption: Divergent synthetic utility of the scaffold.[1] The CF3 group imparts unique electronic properties to all downstream derivatives.

Medicinal Chemistry: The "Fluorine Effect"

In drug design, incorporating the 4-trifluoromethylphenyl moiety via this aldehyde offers specific advantages:

  • Metabolic Blocking: The

    
     group at the para-position blocks CYP450 oxidative metabolism (hydroxylation) that typically occurs at exposed phenyl ring positions [1].
    
  • Lipophilicity Modulation: The

    
     group significantly increases LogP, enhancing membrane permeability.[1]
    
  • Electronic Tuning: The strong electron-withdrawing nature of

    
     lowers the pKa of the distal phenol, potentially altering binding affinity in hydrogen-bond-dependent pockets.
    
Fluorescent Probes & Sensors

Condensation of this aldehyde with hydrazine or hydroxylamine derivatives yields "push-pull" fluorophores.[1] The intramolecular hydrogen bond (ESIPT - Excited-State Intramolecular Proton Transfer) between the 2-OH and the imine nitrogen creates a large Stokes shift, useful for biological imaging [2].[1]

Part 4: Safety & Handling

  • Skin Staining: Salicylaldehyde derivatives form Schiff bases with skin proteins (keratin), resulting in a persistent, bright yellow stain.[1] Double-gloving (Nitrile) is mandatory. [1]

  • Acidity: The phenol is weakly acidic (pKa ~8-9).[1] It can cause severe eye irritation.[1]

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids over time.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Sedgwick, A. C., et al. (2018).[1] Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents.[1] Chemical Society Reviews, 47(23), 8842-8880.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Gong, J. F., et al. (2009).[1] Synthesis and characterization of novel salicylaldehyde-imine palladium(II) complexes. Journal of Organometallic Chemistry, 694(14), 2236-2240.[1] (Demonstrates utility of 5-aryl salicylaldehydes). [1]

Sources

An In-Depth Technical Guide to 5-(4-Trifluoromethylphenyl)salicylaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-trifluoromethylphenyl)salicylaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The guide details the logical synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry. It further elaborates on the expected physicochemical properties, spectroscopic characterization, and potential biological activities of this molecule, drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials, providing both theoretical grounding and practical insights into the chemistry of 5-(aryl)salicylaldehydes.

Introduction: The Significance of Aryl-Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a class of organic compounds that have long been recognized for their versatile applications, ranging from flavor and fragrance agents to key intermediates in the synthesis of pharmaceuticals and chelating agents. The introduction of an aryl substituent at the 5-position of the salicylaldehyde ring, particularly one bearing an electron-withdrawing group like trifluoromethyl, can profoundly influence the molecule's electronic properties, steric hindrance, and biological activity.

The 4-(trifluoromethyl)phenyl moiety is a common pharmacophore in drug discovery. Its presence can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 5-(4-trifluoromethylphenyl)salicylaldehyde represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antibacterial, and anti-inflammatory agents.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-(4-trifluoromethylphenyl)salicylaldehyde consists of a salicylaldehyde core, which is a 2-hydroxybenzaldehyde, substituted at the 5-position with a 4-trifluoromethylphenyl group.

Figure 1: Chemical structure of 5-(4-trifluoromethylphenyl)salicylaldehyde.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₉F₃O₂-
Molecular Weight 282.22 g/mol -
Appearance Expected to be a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water.General properties of aromatic aldehydes
CAS Number Not readily available in public databases.-

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to 5-(4-trifluoromethylphenyl)salicylaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura coupling is predicated on its reliability and versatility in forming biaryl linkages. The key components of this reaction are:

  • 5-Halosalicylaldehyde: 5-Bromosalicylaldehyde is a common and commercially available starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst.

  • 4-(Trifluoromethyl)phenylboronic Acid: This is the organoboron partner, also commercially available. The trifluoromethyl group is stable under the reaction conditions.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or by using a pre-formed Pd(0) complex like Pd(PPh₃)₄. The choice of phosphine ligands is critical to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 5-Bromosalicylaldehyde Reaction_Step Suzuki-Miyaura Coupling Reactant1->Reaction_Step Reactant2 4-(Trifluoromethyl)phenylboronic Acid Reactant2->Reaction_Step Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Step Product 5-(4-Trifluoromethylphenyl)salicylaldehyde Reaction_Step->Product

Figure 2: Experimental workflow for the synthesis of 5-(4-trifluoromethylphenyl)salicylaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization of reaction conditions may be necessary.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic data for 5-(4-trifluoromethylphenyl)salicylaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.9 - 10.1singlet-Deshielded proton characteristic of aldehydes.
Hydroxyl (-OH)10.5 - 11.5singlet (broad)-Intramolecular hydrogen bonding with the aldehyde carbonyl shifts this proton significantly downfield.
Salicylaldehyde H-3~7.8doublet~2.5Ortho-coupling to H-4.
Salicylaldehyde H-4~7.7doublet of doublets~8.5, ~2.5Ortho-coupling to H-3 and meta-coupling to H-6.
Salicylaldehyde H-6~7.1doublet~8.5Ortho-coupling to H-4.
Phenyl H-2', H-6'~7.7doublet~8.0Protons ortho to the trifluoromethyl group.
Phenyl H-3', H-5'~7.6doublet~8.0Protons meta to the trifluoromethyl group.
¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)190 - 195Characteristic chemical shift for an aldehyde carbonyl carbon.
Salicylaldehyde C-1~160Carbon bearing the hydroxyl group.
Salicylaldehyde C-2~120
Salicylaldehyde C-3~138
Salicylaldehyde C-4~133
Salicylaldehyde C-5~130Carbon attached to the phenyl ring.
Salicylaldehyde C-6~118
Phenyl C-1'~142Quaternary carbon attached to the salicylaldehyde ring.
Phenyl C-2', C-6'~126 (quartet, J ≈ 3-4 Hz)Carbon atoms ortho to the CF₃ group, showing C-F coupling.
Phenyl C-3', C-5'~126
Phenyl C-4'~130 (quartet, J ≈ 30-35 Hz)Quaternary carbon bearing the CF₃ group, showing C-F coupling.
Trifluoromethyl (-CF₃)~124 (quartet, J ≈ 270-280 Hz)Characteristic large C-F coupling constant.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3100 - 3300 (broad)Intramolecularly hydrogen-bonded hydroxyl group.
C-H stretch (aromatic)3000 - 3100
C=O stretch (aldehyde)1650 - 1680Conjugated aldehyde carbonyl.
C=C stretch (aromatic)1580 - 1620
C-F stretch1100 - 1350 (strong, multiple bands)Characteristic of the trifluoromethyl group.
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 282.05

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the formyl group (-CHO), and cleavage of the bond between the two aromatic rings.

Potential Applications and Future Directions

While specific biological data for 5-(4-trifluoromethylphenyl)salicylaldehyde is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for research.

Drug Discovery
  • Anticancer Agents: Salicylaldehyde derivatives and compounds containing the trifluoromethylphenyl group have shown promise as anticancer agents. This molecule could serve as a scaffold for the development of novel kinase inhibitors or compounds that induce apoptosis in cancer cells.

  • Antimicrobial Agents: The salicylaldehyde moiety is known to form Schiff bases with various amines, and these derivatives often exhibit potent antibacterial and antifungal activities.

  • Anti-inflammatory Agents: The trifluoromethyl group is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of derivatives of 5-(4-trifluoromethylphenyl)salicylaldehyde warrants investigation.

Materials Science
  • Fluorescent Probes: The extended π-system of this molecule could impart fluorescent properties, making it a candidate for the development of chemosensors for metal ions or other analytes.

  • Ligands for Catalysis: Salicylaldehyde derivatives are precursors to salen ligands, which form stable complexes with various transition metals used in catalysis.

Potential_Applications Core 5-(4-Trifluoromethylphenyl)salicylaldehyde DrugDiscovery Drug Discovery Core->DrugDiscovery MaterialsScience Materials Science Core->MaterialsScience Anticancer Anticancer Agents DrugDiscovery->Anticancer Antimicrobial Antimicrobial Agents DrugDiscovery->Antimicrobial Antiinflammatory Anti-inflammatory Agents DrugDiscovery->Antiinflammatory FluorescentProbes Fluorescent Probes MaterialsScience->FluorescentProbes CatalystLigands Ligands for Catalysis MaterialsScience->CatalystLigands

Figure 3: Potential application areas for 5-(4-trifluoromethylphenyl)salicylaldehyde.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(4-Trifluoromethylphenyl)salicylaldehyde is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The presence of the salicylaldehyde and 4-(trifluoromethyl)phenyl moieties provides a unique combination of reactivity and physicochemical properties that make it an attractive building block for further chemical exploration. This technical guide serves as a starting point for researchers interested in harnessing the potential of this versatile compound.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.
  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, Carbamates, Amides, and Ureas. Journal of the American Chemical Society, 2002, 124(50), 14844–14845.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102(5), 1359–1470.
  • General safety guidelines for handling chemical compounds can be found in resources such as "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the N

Introduction: The Strategic Role of Fluorinated Benzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Trifluoromethylated Hydroxybenzaldehydes in Drug Discovery

A Note to Our Readers:

Our investigation into "2-hydroxy-5-(4-trifluoromethylphenyl)benzaldehyde" revealed a landscape of closely related and impactful chemical entities. The initial search did not pinpoint a singular compound with this exact nomenclature in major chemical databases. Instead, we identified three structurally similar and commercially significant compounds, each with unique properties and applications. This guide will, therefore, provide a comprehensive overview of these key molecules:

  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

  • 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

We believe this approach will provide greater value to the research community by clarifying the distinctions between these important building blocks and empowering more precise experimental design.

The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) moieties, is a well-established strategy in modern drug design. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] Benzaldehydes, featuring a reactive aldehyde group, serve as versatile scaffolds for the synthesis of a wide array of more complex molecules, including Schiff bases and other heterocyclic systems with demonstrated biological activities.[2] The combination of a hydroxyl group, a benzaldehyde core, and a trifluoromethyl or trifluoromethoxy substituent creates a powerful trifecta for generating novel therapeutic agents.

Part 1: Compound Profiles

This section will detail the fundamental properties of the three key compounds, providing a foundation for understanding their reactivity and potential applications.

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group at the 5-position significantly influences the electronic properties of the aromatic ring, impacting its reactivity and the biological activity of its derivatives.

Synonyms and Identifiers:

IdentifierValue
CAS Number 210039-65-9
Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol

Physicochemical Properties:

PropertyValueSource
Melting Point 59-60 °C[3]
Boiling Point 204.5±35.0 °C (Predicted)[3]
Appearance White to pale yellow solid[3]
Solubility Soluble in most organic solvents[3]
2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Also known as 4-(Trifluoromethyl)salicylaldehyde, this isomer is another valuable building block in organic synthesis. The position of the trifluoromethyl group can lead to different biological activities and pharmacokinetic profiles in derivative compounds compared to the 5-substituted isomer.

Synonyms and Identifiers:

IdentifierValue
CAS Number 58914-34-4
IUPAC Name 2-hydroxy-4-(trifluoromethyl)benzaldehyde
Other Synonyms 4-(Trifluoromethyl)salicylaldehyde, p-Trifluoromethylsalicylaldehyde

Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H5F3O2[4][5]
Molecular Weight 190.12 g/mol [4]
Physical Form Solid or Semi-Solid or Liquid or Lump
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

The trifluoromethoxy group (OCF3) in this compound offers an alternative to the trifluoromethyl group, often imparting greater lipophilicity. This can be a crucial parameter in optimizing a drug candidate's ability to cross cell membranes.

Synonyms and Identifiers:

IdentifierValue
CAS Number 93249-62-8
Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol

Physicochemical Properties:

PropertyValueSource
Melting Point 31-33 °C (lit.)
Boiling Point 82 °C/60 mmHg (lit.)
Appearance Solid

Part 2: Synthesis and Experimental Protocols

The synthesis of these benzaldehyde derivatives often involves the introduction of the formyl group onto a substituted phenol. A general synthetic strategy is outlined below.

General Synthetic Workflow

The synthesis of hydroxybenzaldehydes can often be achieved through formylation reactions of the corresponding phenols. A common method is the Duff reaction or similar formylation techniques.

G cluster_synthesis General Synthetic Pathway Substituted_Phenol Trifluoromethylated or Trifluoromethoxylated Phenol Reaction Formylation Reaction (e.g., Duff Reaction) Substituted_Phenol->Reaction Formylation_Reagent Formylating Agent (e.g., Hexamethylenetetramine) Formylation_Reagent->Reaction Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Purification Purification (e.g., Column Chromatography) Hydrolysis->Purification Product 2-Hydroxy-substituted-benzaldehyde Purification->Product

Caption: Generalized workflow for the synthesis of hydroxy-substituted benzaldehydes.

Example Protocol: Synthesis of a Trifluoromethylated Hydroxybenzaldehyde Derivative

While a specific protocol for the title compounds was not found, a representative synthesis for a related compound, 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde, is detailed in US Patent US2012/46170 A1. This procedure can be adapted by those skilled in the art for the synthesis of the compounds discussed in this guide.

Step-by-Step Methodology:

  • Starting Material: Begin with the corresponding methoxy-substituted benzaldehyde. For example, 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde.

  • Demethylation: Dissolve the starting material in a dry solvent such as dichloromethane and cool to a low temperature (e.g., -78°C).

  • Reagent Addition: Add a demethylating agent, such as boron tribromide (BBr3), portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 20 hours).

  • Quenching: Cool the reaction mixture again and carefully add water to quench the reaction.

  • Workup: Warm the mixture to room temperature, separate the organic phase, wash with water and brine, and dry over a drying agent like sodium sulfate.

  • Purification: Evaporate the solvent and purify the crude product by silica gel chromatography to yield the final 2-hydroxy-substituted benzaldehyde.[6]

Part 3: Applications in Drug Discovery and Development

The unique chemical properties of these fluorinated benzaldehydes make them valuable starting materials for the synthesis of a wide range of biologically active molecules.

Role as a Key Intermediate

These compounds are primarily used as intermediates in the synthesis of more complex molecules.[3] Their aldehyde functionality is readily converted to other functional groups or used in condensation reactions to build larger molecular frameworks. The trifluoromethyl or trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final drug candidate, which are desirable characteristics in drug design.[3]

Potential Therapeutic Areas

While specific therapeutic claims for these exact benzaldehydes are not prevalent in the initial literature search, the broader class of fluorinated aromatic compounds has shown promise in a multitude of therapeutic areas. The trifluoromethyl group is a common feature in many FDA-approved drugs.[1] Derivatives of these benzaldehydes could potentially be explored for applications in areas such as:

  • Anticancer agents: Many small molecule kinase inhibitors contain fluorinated aromatic rings.

  • Anti-inflammatory drugs: The structural motifs can be incorporated into scaffolds for cyclooxygenase or other inflammatory pathway inhibitors.

  • Antimicrobial agents: The unique electronic properties can be leveraged to design novel antibiotics or antifungals.

Analytical Methodologies

The characterization and quantification of these compounds and their derivatives are crucial in drug development. A variety of analytical techniques can be employed.

Analytical Techniques Workflow:

G cluster_analysis Analytical Workflow Sample Compound or Derivative Separation Separation Technique (e.g., HPLC, GC) Sample->Separation Characterization Structural Elucidation (e.g., NMR, IR) Sample->Characterization Detection Detection Method (e.g., UV-Vis, MS, FID) Separation->Detection Quantification Quantitative Analysis Detection->Quantification

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural identification, database search methodology, and synthetic planning for 4'-trifluoromethyl-3-formyl-4-hydroxybiphenyl , a specific fluorinated biphenyl derivative.

Executive Summary

This guide addresses the structural elucidation and procurement strategy for 4'-trifluoromethyl-3-formyl-4-hydroxybiphenyl (also systematically known as 5-[4-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde ). This molecule combines a salicylaldehyde core with a trifluoromethylated phenyl ring, a scaffold highly relevant in medicinal chemistry for developing Schiff base ligands, fluorescent sensors, and anti-inflammatory agents (COX-2 inhibitors).

Given the specificity of this fluorinated isomer, direct commercial availability is often limited compared to non-fluorinated analogs. This guide provides a self-validating workflow for structural verification, database searching, and de novo synthesis.

Structural Definition & Nomenclature

Before initiating a database search, the chemical structure must be unambiguously defined to avoid isomeric confusion (e.g., distinguishing from 3'-trifluoromethyl or 5-formyl isomers).

Chemical Identifiers
Identifier Type Value / Description
Common Name 4'-trifluoromethyl-3-formyl-4-hydroxybiphenyl
Systematic IUPAC 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 266.22 g/mol
SMILES OC1=C(C=O)C=C(C2=CC=C(C(F)(F)F)C=C2)C=C1
InChI Key (Predicted) XZQJ...[1][2] (Requires generation from drawing tool)
Key Functional Groups Phenol (C4-OH), Aldehyde (C3-CHO), Trifluoromethyl (C4'-CF₃)
Structural Connectivity Logic

The molecule is a biphenyl derivative.

  • Ring A (Salicylaldehyde Core): Substituted at positions 1 (connection to Ring B), 3 (formyl group), and 4 (hydroxyl group). Note that in standard biphenyl numbering, the connection is C1-C1'. If OH is at C4 and CHO is at C3, they are ortho to each other.

  • Ring B (Trifluoromethylphenyl): Substituted at position 4' with a -CF₃ group.

Database Search Methodology

When searching for this specific compound in databases like SciFinderⁿ, Reaxys, or PubChem, exact string matches often fail due to nomenclature variations. Use the following hierarchical search strategy.

Search Workflow (DOT Visualization)

The following diagram illustrates the decision tree for locating the compound or its nearest analog.

SearchWorkflow Start Start: Define Target Structure ExactSearch 1. Exact Structure Search (SciFinder / Reaxys) Start->ExactSearch HitCheck Direct Hit Found? ExactSearch->HitCheck VendorCheck Check Commercial Vendors (eMolecules / ZINC) HitCheck->VendorCheck Yes Substructure 2. Substructure Search (Core: 5-phenylsalicylaldehyde) HitCheck->Substructure No EndBuy Procure Compound VendorCheck->EndBuy RetroPlan 3. Design Synthesis (Suzuki Coupling) Substructure->RetroPlan Identify Analogs EndMake Execute Synthesis RetroPlan->EndMake

Figure 1: Hierarchical search strategy for locating or synthesizing the target biphenyl.

Search Queries & Parameters

If an exact CAS Registry Number is unavailable, use these specific queries:

  • Substructure Query: Draw 5-bromo-2-hydroxybenzaldehyde and constrain the bromine position to a generic "Aryl" group. Filter results for "4-trifluoromethyl" substituents on the aryl ring.

  • Reaction Query: Search for the reaction of 5-bromosalicylaldehyde + 4-(trifluoromethyl)phenylboronic acid . This often yields the target even if the product itself is not indexed as a commercial substance.

Synthetic Strategy (Retrosynthesis)

If the compound is not commercially available (a likely scenario for specific fluorinated isomers), it can be synthesized in a single high-yielding step using Suzuki-Miyaura cross-coupling .

Retrosynthetic Analysis

The most strategic disconnection is the Aryl-Aryl bond at C1-C1'.

  • Fragment A (Electrophile): 5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1). This is a cheap, commercially available starting material.

  • Fragment B (Nucleophile): 4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4).

Synthesis Pathway (DOT Visualization)

Synthesis SM1 5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1) Conditions Pd(PPh3)4 (3-5 mol%) K2CO3 (2.0 eq) Dioxane/H2O (4:1), 90°C SM1->Conditions SM2 4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4) SM2->Conditions Product 4'-Trifluoromethyl-3-formyl-4-hydroxybiphenyl (Target) Conditions->Product Suzuki Coupling Yield: ~75-85%

Figure 2: Suzuki-Miyaura cross-coupling pathway for the target molecule.

Experimental Protocol (Self-Validating)

Objective: Synthesize 1.0 g of target.

  • Setup: In a 50 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq, 5 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.2 eq, 6 mmol) in 1,4-dioxane (20 mL).

  • Base Addition: Add aqueous K₂CO₃ (2.0 M, 5 mL). Degas the mixture with N₂ for 15 minutes to prevent homocoupling byproducts.

  • Catalysis: Add Pd(PPh₃)₄ (0.03 eq). Heat to 90°C under N₂ atmosphere for 12 hours.

  • Workup: Cool to RT. Acidify with 1M HCl to pH ~3 (crucial to protonate the phenol and ensure organic solubility). Extract with EtOAc (3x).

  • Purification: Silica gel chromatography. Elute with Hexanes:EtOAc (9:1). The aldehyde and phenol groups make the compound slightly polar; expect Rf ~0.3-0.4.

Characterization & Validation

To confirm the identity of the synthesized structure, compare experimental data against these predicted values.

Technique Expected Signal Structural Assignment
¹H NMR δ 10.9 (s, 1H)Aldehyde (-CHO) proton. Distinctive singlet downfield.
¹H NMR δ 9.8-10.2 (s, 1H)Phenolic (-OH) proton. Broad singlet, D₂O exchangeable.
¹H NMR δ 7.6-7.8 (m, 4H)AA'BB' System of the 4-(trifluoromethyl)phenyl ring.
¹⁹F NMR δ -62.5 (s, 3F)Trifluoromethyl (-CF₃) group. Single sharp peak.
IR 1660-1680 cm⁻¹C=O Stretch (Aldehyde). Lowered frequency due to H-bonding with OH.
MS (ESI-) m/z 265.2 [M-H]⁻Negative mode is preferred due to the acidic phenol.
Causality in Characterization
  • Why Acidify? The phenol pKa is ~8-9. In the basic Suzuki condition (K₂CO₃), it exists as a phenolate. Acidification is required to isolate the neutral form and observe the characteristic aldehyde proton in NMR (phenolate aldehydes often have shifted shifts).

  • Why ¹⁹F NMR? The -CF₃ group provides a "clean" handle. A single peak confirms no regioisomers (e.g., 3'-CF₃) were formed or present in the boronic acid starting material.

References

  • Suzuki-Miyaura Coupling of Salicylaldehydes

    • Title: "Synthesis of biaryls via Suzuki–Miyaura cross-coupling of aryl halides with arylboronic acids."
    • Source:Journal of Organometallic Chemistry, 2002.
    • URL:[Link]

  • Fluorinated Biphenyl Properties

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
    • Source:ChemBioChem, 2004.
    • URL:[Link]

  • Starting Material Verification (PubChem)

    • Title: "5-Bromo-2-hydroxybenzaldehyde Compound Summary."
    • Source:PubChem.[1][2]

    • URL:[Link]

Sources

solubility of 2-Formyl-4-(4-trifluoromethylphenyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Formyl-4-(4-trifluoromethylphenyl)phenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Formyl-4-(4-trifluoromethylphenyl)phenol, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical solubility predictions based on its molecular structure with established, rigorous experimental protocols for its quantitative determination. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering both predictive insights and actionable methodologies for laboratory practice. We will delve into the physicochemical properties that govern the solubility of this compound, present a detailed experimental workflow for its measurement, and discuss the underlying principles of solute-solvent interactions.

Introduction: The Significance of Solubility in a Research Context

The compound 2-Formyl-4-(4-trifluoromethylphenyl)phenol belongs to a class of substituted phenols that are of significant interest in medicinal chemistry and materials science. The presence of a formyl group, a phenolic hydroxyl group, and a trifluoromethylphenyl moiety suggests potential applications as a precursor in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials.

Understanding the solubility of this compound in various organic solvents is of paramount importance for several key reasons:

  • Reaction and Process Optimization: The choice of solvent is critical for controlling reaction kinetics, yield, and purity in synthetic chemistry.

  • Purification and Crystallization: Solubility data is fundamental for developing effective crystallization and purification protocols.[1]

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.[2]

  • Analytical Method Development: Accurate solubility information is necessary for the development of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.[3]

This guide will provide a robust framework for approaching the solubility of 2-Formyl-4-(4-trifluoromethylphenyl)phenol, from theoretical prediction to empirical verification.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4] The adage "like dissolves like" serves as a useful initial guide, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][5][6]

Let's dissect the structure of 2-Formyl-4-(4-trifluoromethylphenyl)phenol to predict its solubility:

  • Polar Moieties: The molecule possesses a phenolic hydroxyl (-OH) group and a formyl (-CHO) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the formyl group is a hydrogen bond acceptor. These groups will promote solubility in polar solvents.

  • Non-Polar Moieties: The biphenyl-like core and the trifluoromethyl (-CF3) group contribute to the molecule's non-polar character. The trifluoromethyl group, while containing polar C-F bonds, is generally considered to be lipophilic. This non-polar bulk will favor solubility in less polar organic solvents.

Based on this structural analysis, we can predict a qualitative solubility profile in a range of common organic solvents.

Table 1: Predicted Solubility Profile of 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic hydroxyl group. The overall polarity of the solute should be a good match for these solvents.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateModerateThese solvents offer a balance of polarity that can accommodate both the polar functional groups and the non-polar regions of the molecule.
Non-Polar Toluene, HexaneLow to Very LowThe significant polarity arising from the hydroxyl and formyl groups will likely lead to poor solvation by these non-polar solvents.[5]
Aqueous WaterVery LowThe large non-polar surface area of the molecule is expected to make it sparingly soluble in water, despite the presence of hydrogen bonding groups. The acidic nature of the phenol (pKa likely around 8-10, similar to related phenols) means solubility will increase in basic aqueous solutions due to deprotonation and salt formation.[7]

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain quantitative solubility data, a well-designed experimental protocol is essential. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Materials and Equipment
  • 2-Formyl-4-(4-trifluoromethylphenyl)phenol (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system with a suitable detector

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Formyl-4-(4-trifluoromethylphenyl)phenol into a series of glass vials. The "excess" is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, though this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations of 2-Formyl-4-(4-trifluoromethylphenyl)phenol to quantify the concentration in the saturated solution.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Quantitative Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze via HPLC or UV-Vis analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result Solubility Data (e.g., mg/mL) analysis3->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of 2-Formyl-4-(4-trifluoromethylphenyl)phenol.

Data Interpretation and Factors Influencing Solubility

The experimentally determined solubility values will provide a quantitative measure of the affinity of 2-Formyl-4-(4-trifluoromethylphenyl)phenol for different solvents. Several factors will influence these results:

  • Solvent Polarity: A plot of solubility versus a solvent polarity index (e.g., dielectric constant) can reveal the optimal polarity for solubilizing the compound.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this phenolic compound.

  • Temperature: For most solid solutes, solubility increases with temperature.[2] Investigating the temperature dependence of solubility can provide valuable thermodynamic data.

  • Crystalline Structure: The crystal lattice energy of the solid solute must be overcome for dissolution to occur. Polymorphism, if present, can lead to different solubility values for different crystal forms.[4]

Visualizing the Intermolecular Interactions

G solute_h_donor Phenolic -OH (H-bond donor) solvent_polar Polar (e.g., Methanol, DMSO) solute_h_donor->solvent_polar Strong Interaction (High Solubility) solvent_nonpolar Non-polar (e.g., Hexane, Toluene) solute_h_donor->solvent_nonpolar Weak Interaction (Low Solubility) solute_h_acceptor Phenolic -OH & Formyl -C=O (H-bond acceptors) solute_h_acceptor->solvent_polar Strong Interaction (High Solubility) solute_nonpolar Aromatic Rings & -CF3 (Non-polar/Lipophilic) solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_nonpolar Favorable Interaction

Caption: Logical relationship of solubility based on intermolecular forces.

Conclusion

While specific experimental data for the solubility of 2-Formyl-4-(4-trifluoromethylphenyl)phenol is not yet widely available in the literature, a robust understanding of its likely behavior can be derived from its chemical structure. It is predicted to be highly soluble in polar organic solvents and poorly soluble in non-polar and aqueous media. For precise, quantitative data, the detailed experimental protocol provided in this guide should be followed. This information is critical for the successful synthesis, purification, formulation, and analysis of this and structurally related compounds, thereby accelerating research and development efforts.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

  • Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Trifluoromethylphenyl)phenol Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Trifluoromethylphenyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-4-(4-methoxyphenyl)phenol. Retrieved from [Link]

  • Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ResearchGate. (2008, May 14). Synthesis and Properties of Fluorine-Containing Poly(arylenemethylene)s as New Heat Resistant Denatured Phenolic Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-(trifluoromethyl)-. Retrieved from [Link]

Sources

Electronic Properties of Trifluoromethyl-Substituted Salicylaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, photophysical, and synthetic properties of trifluoromethyl-substituted salicylaldehydes. It is structured to provide actionable insights for research and drug development.

Executive Summary

Trifluoromethyl-substituted salicylaldehydes represent a specialized class of "push-pull" aromatic systems where the electron-donating phenolic hydroxyl group interacts synergistically with two electron-withdrawing groups (EWGs): the aldehyde formyl group and the trifluoromethyl (


) substituent. This guide analyzes how the position of the 

group (3-, 4-, 5-, or 6-position) perturbs the Intramolecular Hydrogen Bond (IMHB), modulates acidity (

), and alters the Excited-State Intramolecular Proton Transfer (ESIPT) landscape. These properties are critical for designing covalent inhibitors, fluorescent probes, and bioisosteres in medicinal chemistry.

Electronic Architecture & Intramolecular Forces

The Core Interaction: IMHB

The defining feature of salicylaldehyde is the resonance-assisted hydrogen bond (RAHB) between the phenolic hydroxyl proton and the carbonyl oxygen. This 6-membered quasi-ring stabilizes the ground state but is highly sensitive to electronic perturbation.

  • Ground State: The system exists primarily in the Enol form.

  • 
     Perturbation:  The 
    
    
    
    group is a strong
    
    
    -withdrawing (inductive,
    
    
    ) and
    
    
    -withdrawing (hyperconjugative) substituent. Its effect depends heavily on its position relative to the hydroxyl and formyl groups.
Hammett Electronic Profiling

To quantify the impact of the


 group, we apply Hammett Substituent Constants (

). The

group has distinct constants for meta (

) and para (

) positions.

Table 1: Predicted Electronic Shifts based on Isomer Substitution

IsomerPosition rel. to OHElectronic EffectPredicted

*
IMHB Impact
Salicylaldehyde (Ref) -Standard~8.37Strong (Reference)
5-

-Salicylaldehyde
ParaStrong

,

~7.2Weakened: Acidity increases significantly; electron density pulled from Oxygen.
4-

-Salicylaldehyde
MetaStrong

~7.4Moderate: Inductive withdrawal dominates; less resonance perturbation.
3-

-Salicylaldehyde
OrthoSteric + Electronic< 7.0Destabilized: Steric bulk of

may twist the OH, weakening IMHB and drastically increasing acidity.

*Note: Predicted values calculated using Hammett equation


 with 

for phenols. Experimental values vary by solvent.
Visualizing the Electronic Inductive Map

The following diagram illustrates the competing electronic vectors in the 5-trifluoromethyl isomer, the most common derivative used in drug design.

ElectronicMap OH Phenolic OH (Electron Donor) CHO Formyl Group (Electron Acceptor) OH->CHO IMHB (Stabilization) Ring Benzene Ring (Conjugation Bridge) OH->Ring +M Effect CF3 CF3 Group (Pos 5) (Strong Sigma-Acceptor) Ring->CHO -M Effect Ring->CF3 -I / -R Effect

Figure 1: Electronic vector map of 5-trifluoromethylsalicylaldehyde. The CF3 group at position 5 competes with the formyl group for electron density, increasing the acidity of the phenol.

Photophysical Dynamics: The ESIPT Mechanism

Substituted salicylaldehydes are classic examples of molecules undergoing Excited-State Intramolecular Proton Transfer (ESIPT).

The 4-Level Cycle
  • Enol (

    
    ):  The molecule absorbs a photon.
    
  • Enol (

    
    ):* Acidity of the -OH and basicity of the -CHO drastically increase in the excited state.
    
  • Proton Transfer: The proton tunnels to the carbonyl oxygen, forming the Keto * tautomer.

  • Emission: The Keto* form relaxes, emitting a photon with a large Stokes shift (often >100 nm red-shifted).

Impact of Trifluoromethylation

The presence of


 stabilizes the Keto form through electron withdrawal, often lowering the energy barrier for proton transfer. This results in:
  • Sharper Fluorescence: Reduced non-radiative decay in rigid solvents.

  • Solvatochromism: The dipole moment change between Enol and Keto forms makes the emission highly sensitive to solvent polarity.

ESIPT_Cycle cluster_CF3 Effect of CF3 Group Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (S1) Tautomer Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (Red) Keto_S0->Enol_S0 Back-Proton Transfer Note CF3 withdraws e- density, stabilizing the Keto* form and facilitating PT.

Figure 2: The ESIPT photocycle. The CF3 substituent facilitates the Enol-to-Keto* transition by increasing the acidity of the phenolic proton in the excited state.*

Experimental Protocols

Synthesis of 5-Trifluoromethylsalicylaldehyde

Method: Reimer-Tiemann Formylation (Modified) While direct formylation of 4-trifluoromethylphenol is possible, yields can be low due to the deactivated ring. A more robust method involves the Duff reaction or ortho-lithiation.

Protocol (Duff Reaction):

  • Reagents: 4-trifluoromethylphenol (1.0 eq), Hexamethylenetetramine (HMTA) (2.0 eq), Trifluoroacetic acid (TFA).

  • Procedure: Dissolve phenol and HMTA in TFA. Reflux for 12-24 hours.

  • Hydrolysis: Quench with 4N HCl and heat for 2 hours to hydrolyze the imine intermediate.

  • Workup: Extract with dichloromethane. Wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product typically appears as a pale yellow solid or oil.

Determination of (Spectrophotometric Method)

Due to the low solubility of fluorinated aromatics in pure water, a mixed solvent extrapolation is recommended.

  • Preparation: Prepare

    
     M solutions of the aldehyde in buffers ranging from pH 4 to pH 10 (maintain constant ionic strength).
    
  • Solvent: Use 10% Methanol/Water to ensure solubility if necessary, or pure water if concentration permits.

  • Measurement: Record UV-Vis spectra (200-500 nm).

  • Analysis:

    • Identify the isosbestic point (transition from phenol to phenolate).

    • Plot Absorbance vs. pH at the

      
       of the phenolate anion (typically 350-400 nm).
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      

Applications in Drug Development

Covalent Warheads

Salicylaldehydes can form reversible covalent Schiff bases (imines) with lysine residues in protein active sites. The


 group enhances this reactivity:
  • Electrophilicity: The aldehyde carbon becomes more electron-deficient, increasing the rate of nucleophilic attack by the lysine amine.

  • Stability: The resulting imine is more resistant to hydrolysis than non-fluorinated analogs due to the electronic stabilization of the intermediate.

Bioisosteres

The 5-


-salicylaldehyde moiety serves as a bioisostere for:
  • Salicylic acid: Mimicking the electronics while removing the ionizable carboxylate.

  • Nitrophenols: Providing similar acidity and electron withdrawal without the toxicity associated with nitro groups.

References

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • ESIPT Mechanism: Zhao, J., et al. (2021). Solvent effects on the ESIPT emission of salicylaldehyde Schiff base derivative: A theoretical reconsideration. Journal of Molecular Liquids, 336, 116345. [Link][1]

  • Synthesis (Duff Reaction): Smith, W. E. (1972). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. Journal of Organic Chemistry, 37(24), 3972–3973. [Link]

  • Acidity of Fluorinated Phenols: Zheng, H., et al. (2021). The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. Chemistry – A European Journal, 27(25), 7376–7381. [Link][1][2]

  • Covalent Inhibitors: Toney, M. D., & Kirsch, J. F. (1989). Direct Brønsted analysis of the restoration of activity to a mutant enzyme by exogenous amines. Science, 243(4897), 1485–1488. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Formyl-4-(4-trifluoromethylphenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 2-Formyl-4-(4-trifluoromethylphenyl)phenol (Target Molecule) utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling protocol. This biaryl scaffold serves as a critical intermediate in the development of fluorescent probes, liquid crystals, and kinase inhibitors. The protocol addresses specific challenges associated with unprotected phenolic substrates—namely catalyst poisoning and solubility issues—by optimizing the base/solvent system. We provide a scalable, self-validating workflow including retrosynthetic logic, step-by-step execution, and critical workup procedures to ensure high purity.

Introduction & Retrosynthetic Analysis

The synthesis of biaryl salicylaldehydes is often complicated by the presence of the free phenolic hydroxyl group and the electrophilic aldehyde. Traditional methods might require protection/deprotection steps (e.g., methoxymethyl ether), adding cost and time.

However, modern Suzuki protocols allow for the direct coupling of halophenols using aqueous-organic solvent systems that maintain the solubility of the in situ generated phenoxide species.

Retrosynthetic Logic

The target molecule is disconnected at the biaryl bond. The electron-withdrawing formyl group at the ortho position activates the C-Br bond at the para position of the salicylaldehyde precursor, facilitating oxidative addition.

  • Starting Material A: 4-Bromo-2-hydroxybenzaldehyde (4-Bromosalicylaldehyde)[1]

  • Starting Material B: 4-(Trifluoromethyl)phenylboronic acid

Retrosynthesis Target Target: 2-Formyl-4-(4-trifluoromethylphenyl)phenol Disconnection Target->Disconnection Suzuki Disconnection PrecursorA Precursor A: 4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3) Disconnection->PrecursorA PrecursorB Precursor B: 4-(Trifluoromethyl)phenylboronic acid Disconnection->PrecursorB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Parameter Optimization

To achieve high yields without protecting groups, the reaction environment must accommodate the acidity of the phenol (


 due to the formyl group).
ParameterRecommended ConditionRationale (Causality)
Catalyst Pd(PPh

)

(3-5 mol%)
Robust for aryl bromides. The PPh

ligands stabilize the Pd(0) species preventing aggregation.
Base K

CO

(3.0 equiv)
Essential to neutralize the phenol (1 eq) and activate the boronic acid (1+ eq). Weaker bases (NaHCO

) may fail to fully activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1)Dioxane solubilizes the organic halide; water dissolves the inorganic base and facilitates the transmetallation step.
Atmosphere Nitrogen or ArgonOxygen causes rapid oxidation of Pd(PPh

)

to phosphine oxides and Pd black, killing catalytic activity.
Temperature 80–90 °CSufficient energy to overcome the activation barrier for oxidative addition without decomposing the aldehyde.

Experimental Protocol

Materials Checklist
  • Reaction Vessel: 100 mL 3-neck Round Bottom Flask (RBF) with reflux condenser.

  • Reagents:

    • 4-Bromo-2-hydroxybenzaldehyde (1.00 g, 4.97 mmol)

    • 4-(Trifluoromethyl)phenylboronic acid (1.13 g, 5.96 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

      
      )
      
      
      
      ] (287 mg, 0.25 mmol, 5 mol%)
    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.06 g, 14.9 mmol, 3.0 equiv)
  • Solvents: 1,4-Dioxane (40 mL), Distilled Water (10 mL).

Step-by-Step Execution
Phase 1: Setup and Degassing
  • Assembly: Flame-dry the glassware and cool under a stream of inert gas (N

    
     or Ar).
    
  • Solvent Prep: In a separate flask, combine Dioxane and Water. Sparge with inert gas for 15-20 minutes. Note: Dissolved oxygen is the primary cause of Suzuki failure.

  • Loading: Charge the reaction flask with the aryl bromide, boronic acid, and K

    
    CO
    
    
    
    .
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    last.
    • Expert Tip: If the catalyst is black/dark brown initially, it may be degraded. It should be bright yellow.

  • Solvent Transfer: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.

Phase 2: Reaction
  • Heating: Heat the mixture to 90 °C with vigorous stirring. The mixture will likely turn dark (reddish-black) as the active Pd(0) species forms.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC after 2 hours.

    • Visualization: The product is a phenol and will likely streak on silica if not acidified; use a drop of acetic acid in the TLC eluent.

    • Endpoint: Disappearance of the bromide starting material (Rf ~0.6).

Phase 3: Workup (The "Acidification Trap")

Crucial Step: Because the product is a phenol, it exists as a water-soluble phenoxide salt at the end of the reaction (pH > 10). Standard organic extraction will leave the product in the water waste.

  • Cooling: Cool the reaction to room temperature.

  • Initial Wash (Optional but Recommended): Dilute with water (50 mL) and wash with Diethyl Ether (30 mL). Discard the organic layer.

    • Why? This removes non-polar impurities (phosphine oxides, de-halogenated byproducts) while the product stays safely in the aqueous layer.

  • Acidification: Carefully add 1M HCl to the aqueous layer with stirring until pH reaches 2–3.

    • Observation: The product should precipitate as a solid or oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Workup RxnMix Crude Reaction Mixture (Basic pH > 10) Partition Partition: Water / Ether RxnMix->Partition OrgLayer1 Organic Layer (Impurities: Ph3PO, Byproducts) Partition->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Phenoxide) Partition->AqLayer1 Keep Acidify Acidify with 1M HCl to pH 2-3 AqLayer1->Acidify Precipitate Product Precipitates/Oils out Acidify->Precipitate Extract Extract with Ethyl Acetate Precipitate->Extract FinalProduct Concentrate Organic Layer -> Crude Target Phenol Extract->FinalProduct

Figure 2: Workup logic flow emphasizing the critical acidification step for phenolic recovery.

Purification & Characterization

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient 5%

    
     20% Ethyl Acetate in Hexanes.
    
  • Note: Due to the acidity of the phenol, peak tailing may occur. Add 1% Acetic Acid to the mobile phase to sharpen peaks.

Expected Analytical Data
  • Appearance: Yellowish solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~11.0 ppm (s, 1H, -OH, exchangeable)
      
    • 
       ~9.9 ppm (s, 1H, -CHO)
      
    • 
       ~7.0–8.0 ppm (Aromatic protons, biaryl pattern)
      
  • 19F NMR: Single peak around -62 ppm (CF

    
     group).
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield (<30%) Product lost in aqueous layer.Check pH of aqueous layer during workup. Must be acidic (pH < 4) to protonate the phenol for extraction.
Black Precipitate early "Pd Black" formation.Oxygen ingress. Ensure rigorous degassing of solvents and inert atmosphere during setup.
Unreacted Bromide Catalyst deactivation.Add fresh catalyst (1-2 mol%) and ensure temperature is maintained at 90°C.
Homo-coupling (Biaryl) Boronic acid dimerization.Use degassed solvents; add boronic acid slowly or use a slight excess (1.5 eq).

Safety & Handling

  • 4-Bromosalicylaldehyde: Irritant.[1] Avoid dust inhalation.

  • Palladium Catalyst: Heavy metal. Dispose of in dedicated heavy metal waste streams.

  • Boronic Acid: Generally low toxicity, but handle with gloves.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.

References

  • Reaction Mechanism & General Protocol

    • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.
    • Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5][6][7][8] Available at: [Link]

  • Starting Material Data (4-Bromosalicylaldehyde)
  • Phenolic Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

    • Rose-Hulman Institute of Technology. "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin (Protocol for phenolic substrates)." Available at: [Link]

Sources

Application Note: A Generalized Protocol for the Synthesis and Characterization of Schiff Base Ligands from 5-Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of coordination chemistry and medicinal research.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] Salicylaldehyde-derived Schiff bases are of particular interest due to their structural versatility and ability to form stable complexes with a wide range of metal ions.[4][5] The presence of the hydroxyl group in the ortho position to the imine allows them to act as bidentate or polydentate chelating agents.[5][6]

The functionalization of the salicylaldehyde backbone at the 5-position with various substituents (e.g., -Br, -Cl, -NO₂, -OCH₃) provides a powerful tool to modulate the electronic and steric properties of the resulting Schiff base ligand. This fine-tuning is critical for applications in catalysis,[7][8] material science,[4] and, notably, in the design of therapeutic agents with enhanced biological activities such as antimicrobial, antiviral, and anticancer properties.[9][10][11] The biological potency of Schiff bases is often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with active centers in biological molecules.[1] Furthermore, chelation with metal ions can significantly enhance this biological activity.[5][9]

This application note provides a detailed, generalized protocol for the synthesis, purification, and characterization of Schiff base ligands derived from various 5-substituted salicylaldehydes and primary amines. It is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and can be catalyzed by either acid or base.[1]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the salicylaldehyde. This step forms a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, often called a carbinolamine or hemiaminal.[12]

  • Protonation of Hydroxyl Group (Acid Catalysis): In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling a molecule of water and forming a protonated imine (iminium ion).

  • Deprotonation: Finally, a base (such as water or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral Schiff base product and regenerating the catalyst.

dot graph "Reaction_Mechanism" { layout="dot"; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes for reactants Reactants [label=< 5-Substituted Salicylaldehyde + Primary Amine

>];

// Node for Carbinolamine Intermediate Intermediate [label=< Carbinolamine (Hemiaminal)

>];

// Node for Iminium Ion Iminium [label=< Iminium Ion

>];

// Node for Product Product [label=< Schiff Base Product

>];

// Edges Reactants -> Intermediate [label="Nucleophilic\nAttack"]; Intermediate -> Iminium [label= (-H₂O)>]; Iminium -> Product [label="Deprotonation"]; } pdot Figure 1: General mechanism of Schiff base formation.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from a 5-substituted salicylaldehyde and a primary amine via reflux in ethanol. This method is widely applicable and generally provides high yields.[13][14]

  • Reagents:

    • 5-Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde, 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde) (1.0 eq)

    • Primary Amine (e.g., aniline, p-toluidine, 2-aminophenol) (1.0 eq)

    • Absolute Ethanol (Reaction Solvent)

    • Glacial Acetic Acid (Catalyst, optional)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Filter paper

    • Beakers and graduated cylinders

    • Glass stirring rod

    • Rotary evaporator (optional)

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Salicylaldehydes and amines can be irritants; avoid inhalation and skin contact.

  • Ethanol is flammable; keep away from open flames.

  • Reagent Dissolution:

    • In a round-bottom flask, dissolve the 5-substituted salicylaldehyde (1.0 eq) in a minimal amount of absolute ethanol (e.g., 20-30 mL for a 10 mmol scale reaction). Stir using a magnetic stirrer until fully dissolved.

    • In a separate beaker, dissolve the primary amine (1.0 eq) in absolute ethanol (e.g., 10-15 mL).

    • Rationale: Dissolving the reactants separately ensures they are fully solvated before mixing, promoting a homogeneous reaction. Ethanol is a common solvent as it effectively dissolves both reactants and the resulting Schiff base is often less soluble upon cooling, facilitating isolation.[15][16]

  • Reaction Setup:

    • Slowly add the ethanolic solution of the primary amine to the stirring solution of the salicylaldehyde in the round-bottom flask.

    • (Optional) Add 2-3 drops of glacial acetic acid to the mixture.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Rationale: A dropwise addition prevents localized high concentrations of the amine. A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

  • Reflux:

    • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[14]

    • Allow the reaction to reflux with continuous stirring for 2-4 hours. The formation of a colored precipitate (typically yellow or orange) is often observed.[12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating the reaction provides the necessary activation energy to overcome the energy barrier for the dehydration step, driving the equilibrium towards the product.[15] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Isolation of Crude Product:

    • After the reaction is complete (as indicated by TLC or time), remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice bath for approximately 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[14][17]

    • Rationale: Schiff bases derived from salicylaldehydes are often crystalline solids with lower solubility in cold ethanol than the reactants, allowing for efficient isolation by precipitation and filtration.[15] Washing with cold solvent minimizes loss of product while removing soluble impurities.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add the minimum amount of hot ethanol required to just dissolve the solid.

    • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the beaker in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or vacuum oven.

    • Rationale: Recrystallization is the most common and effective method for purifying these compounds.[15] The principle is based on the higher solubility of the compound in a hot solvent and lower solubility upon cooling, leaving impurities behind in the solution (mother liquor).

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Reagent Dissolution\n(Aldehyde & Amine in Ethanol)"]; B [label="2. Mix & Add Catalyst\n(Optional: Acetic Acid)"]; C [label="3. Reflux\n(2-4 hours at ~80°C)"]; D [label="4. Cooling & Precipitation\n(Room Temp, then Ice Bath)"]; E [label="5. Filtration & Washing\n(Isolate Crude Product with Cold Ethanol)"]; F [label="6. Recrystallization\n(Purification from Hot Ethanol)"]; G [label="7. Final Filtration & Drying\n(Isolate Pure Crystalline Product)"]; H [label="8. Characterization\n(FTIR, NMR, Mass Spec)"];

A -> B -> C -> D -> E -> F -> G -> H; } pdot Figure 2: Standard workflow for Schiff base synthesis.

Characterization of Synthesized Ligands

Confirmation of the Schiff base formation and assessment of its purity are achieved through standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial first step for structural confirmation.

    • Disappearance of Aldehyde C=O: The strong carbonyl (C=O) stretching band of the salicylaldehyde, typically found around 1650-1680 cm⁻¹, should be absent in the product spectrum.

    • Disappearance of Amine N-H: The N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should disappear or be significantly diminished.

    • Appearance of Imine C=N: The key diagnostic peak is the appearance of a new, sharp band corresponding to the azomethine (C=N) stretch, typically in the region of 1600-1630 cm⁻¹.[3]

    • Phenolic O-H: A broad band for the phenolic O-H stretch is usually observed around 3000-3400 cm⁻¹, often indicating intramolecular hydrogen bonding with the imine nitrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence for Schiff base formation is the appearance of a singlet for the azomethine proton (-CH=N-), typically found downfield between δ 8.0 and 9.0 ppm.[3] The aldehyde proton (-CHO) signal from the starting material (around δ 9.5-10.5 ppm) will be absent. The phenolic proton (-OH) often appears as a broad singlet at a very downfield chemical shift (δ 12.0-14.0 ppm) due to strong intramolecular hydrogen bonding. Aromatic protons will appear in their expected region (δ 6.5-8.5 ppm).

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) typically resonates in the range of δ 160-170 ppm.[3][18] The carbonyl carbon of the starting aldehyde (around δ 190 ppm) will be absent.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized ligand, corroborating the successful condensation and elimination of water.

The table below summarizes expected characterization data for a representative Schiff base synthesized from 5-bromosalicylaldehyde and aniline.

Analysis Parameter Expected Observation/Value Reference
FTIR ν(C=N) stretch~1615-1625 cm⁻¹[18]
ν(C=O) stretchAbsent (starting material ~1665 cm⁻¹)[18]
ν(O-H) stretch~3000-3400 cm⁻¹ (broad)[3]
¹H NMR δ(-CH=N-)~8.5-8.9 ppm (singlet)[18][19]
δ(-OH)~12.5-13.5 ppm (singlet, broad)[4]
δ(Aromatic-H)~6.8-7.8 ppm (multiplets)[19]
¹³C NMR δ(-C=N-)~160-165 ppm[18]
Mass Spec [M+H]⁺ (for C₁₃H₁₀BrNO)m/z = 276.0, 278.0 (approx. 1:1 ratio)[18]
Conclusion

The synthesis of Schiff base ligands from 5-substituted salicylaldehydes is a robust and versatile process, yielding compounds with significant potential in catalysis and medicinal chemistry. The straightforward condensation reaction, coupled with a simple purification by recrystallization, makes these valuable ligands highly accessible. By modulating the electronic properties through the 5-substituent and varying the amine component, researchers can systematically develop a library of ligands tailored for specific applications, from creating novel therapeutics to designing efficient catalysts for green chemistry.[7][20] The self-validating nature of this protocol, confirmed by the distinct spectroscopic signatures of the product, ensures a high degree of confidence in the synthesized material.

References

  • Green synthesis of a Schiff base ligand and its Co(II), Cu(II) and Zn(II) complexes: thermoanalytical and spectroscopic studies. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. Polish Journal of Environmental Studies. Available at: [Link]

  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Heliyon. Available at: [Link]

  • Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. RSIS International. Available at: [Link]

  • Green Chemistry approach for synthesis of Schiff bases and their applications. Journal of Kerbala University. Available at: [Link]

  • Synthesis of Schiff base metal complexes using green catalyst and their XRD studies. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. SpringerPlus. Available at: [Link]

  • synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. Available at: [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. The Distant Reader. Available at: [Link]

  • Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

  • Promising Schiff bases in antiviral drug design and discovery. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Jetir.org. Available at: [Link]

  • Is there an effective way of purifying schiff bases?. ResearchGate. Available at: [Link]

  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. Available at: [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry. Available at: [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. International Journal for Multidisciplinary Research. Available at: [Link]

  • Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. Available at: [Link]

  • Schiff base metal complex as a potential therapeutic drug in medical science. SciSpace. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available at: [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. Available at: [Link]

  • CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method. Google Patents.
  • Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. Der Pharma Chemica. Available at: [Link]

  • 12.2% 177,000 195M TOP 1% 154 6,600. SciSpace. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Available at: [Link]

  • synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). Bayero Journal of Pure and Applied Sciences. Available at: [Link]

  • Stabilities, rates of formation, and rates of transimination in aqueous solutions of some zinc(II)-Schiff base complexes derived from salicylaldehyde. Journal of the American Chemical Society. Available at: [Link]

  • Schiff base metal complexes for use as catalysts in organic synthesis. Google Patents.
  • synthesis, characterization of some novel schiff base ligand metal complexes: spectral, thermal analysis, xrd and antimicrobial studies. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes. Indian Journal of Chemistry. Available at: [Link]

Sources

preparation of fluorescent probes using 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The molecule 2-Formyl-4-(4-trifluoromethylphenyl)phenol (also known by IUPAC nomenclature as 5-(4-trifluoromethylphenyl)salicylaldehyde ) represents a privileged scaffold in the design of "Push-Pull" fluorescent probes.

Its structural utility is derived from three synergistic chemical features:

  • The Salicylaldehyde Core: Provides an intramolecular hydrogen bond (O-H···O=C) that facilitates Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] This mechanism typically yields a large Stokes shift, essential for separating excitation light from emission signals in biological imaging.

  • The Trifluoromethyl (

    
    ) Group:  A strong electron-withdrawing group (EWG) that enhances photostability and increases lipophilicity (
    
    
    
    ), facilitating cell membrane permeability.
  • The Bi-phenyl Rotor: The rotation between the phenol and the trifluoromethylphenyl ring can be exploited for Aggregation-Induced Emission (AIE) or viscosity sensing.

This guide details the protocols for using this aldehyde precursor to synthesize two distinct classes of probes:

  • Protocol A: A "Turn-On" Ratiometric Probe for Hydrazine (

    
    )  detection.
    
  • Protocol B: A Solvatochromic Coumarin Dye for Lipid Droplet (LD) imaging.

Chemical Synthesis & Workflow

Precursor Verification

Before probe synthesis, the purity of the starting material must be verified.

  • Compound: 2-hydroxy-5-(4-(trifluoromethyl)phenyl)benzaldehyde

  • CAS: 93249-62-8 (Generic analog class)

  • Appearance: Pale yellow solid[3]

  • Identification:

    
    -NMR should show a distinct aldehyde singlet at 
    
    
    
    ppm and a phenolic singlet at
    
    
    ppm (
    
    
    exchangeable).
Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: 5-Bromosalicylaldehyde Suzuki Suzuki Coupling (4-CF3-Ph-B(OH)2) Start->Suzuki Intermediate CORE SCAFFOLD: 2-Formyl-4-(4-CF3-phenyl)phenol Suzuki->Intermediate Pd(PPh3)4, K2CO3 RouteA Route A: Condensation (Hydrazine Hydrate) Intermediate->RouteA RouteB Route B: Knoevenagel (Diethyl Glutaconate) Intermediate->RouteB ProbeA Probe A: Fluorescent Azine (Hydrazine Sensor) RouteA->ProbeA Ethanol, Reflux ProbeB Probe B: CF3-Coumarin (Lipid Stain) RouteB->ProbeB Piperidine, Reflux

Figure 1: Divergent synthesis workflow starting from the Suzuki coupling to generate the core scaffold, followed by conversion into sensing probes or organelle markers.

Detailed Experimental Protocols

Protocol A: Synthesis of Hydrazine-Responsive Probe (Salicylaldehyde Azine)

Principle: The aldehyde group reacts selectively with hydrazine (


) to form a symmetric azine or a hydrazone. This restores the conjugation across two aromatic systems, triggering a "Turn-On" fluorescence response via the AIE or ESIPT mechanism.
Reagents
  • 2-Formyl-4-(4-trifluoromethylphenyl)phenol (1.0 eq)

  • Hydrazine Monohydrate (0.5 eq for symmetric azine; excess for simple hydrazone)

  • Ethanol (Abs.)[1][4]

  • Acetic Acid (Cat.)

Step-by-Step Procedure
  • Dissolution: Dissolve 266 mg (1.0 mmol) of the aldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2-3 drops of glacial acetic acid.

  • Reaction: Dropwise add hydrazine monohydrate (25 mg, 0.5 mmol) diluted in 2 mL ethanol.

    • Note: A color change (usually to bright yellow/orange) indicates Schiff base formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
    
    
    
    ) should disappear.
  • Work-up: Cool to room temperature. A precipitate should form.

  • Filtration: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Drying: Dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

Validation Data (Expected)
ParameterValue / Characteristic
Yield 75-85%
Appearance Yellow crystalline solid
MS (ESI+)

corresponding to the dimer
Fluorescence Weak in solution (molecular rotation); Strong in aggregate/solid state (AIE effect).
Protocol B: Synthesis of -Coumarin Lipid Probe

Principle: Knoevenagel condensation with an active methylene compound converts the salicylaldehyde core into a coumarin. The


-phenyl group at position 6 (coumarin numbering) creates a lipophilic "Push-Pull" dye ideal for staining lipid droplets.
Reagents
  • 2-Formyl-4-(4-trifluoromethylphenyl)phenol (1.0 eq)

  • Diethyl Malonate or Diethyl Glutaconate (1.2 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Toluene or Ethanol

Step-by-Step Procedure
  • Setup: In a dry flask, combine 1.0 mmol of the aldehyde and 1.2 mmol of diethyl malonate.

  • Catalysis: Add 10 mL of Toluene and 5 drops of Piperidine.

  • Condensation: Reflux for 6-12 hours using a Dean-Stark trap to remove water (driving the equilibrium).

  • Monitoring: Monitor the appearance of a highly fluorescent blue/green spot on TLC.

  • Work-up: Evaporate solvent. Dissolve residue in DCM and wash with 0.1 M HCl (to remove piperidine), then water.

  • Purification: Silica gel column chromatography (Gradient: Hexane

    
     Hexane:EtOAc 8:2).
    

Mechanism of Action & Sensing Logic

ESIPT Mechanism (Hydrazine Sensing)

The probe relies on the Excited-State Intramolecular Proton Transfer .

  • Enol Form (Ground State): Stabilized by intramolecular H-bonding between the phenolic -OH and the imine -N.

  • Excitation: Upon UV/Blue excitation, the proton transfers to the nitrogen.

  • Keto Form (Excited State): The excited keto tautomer relaxes, emitting a red-shifted photon.

  • Signal: The

    
     group pulls electron density, stabilizing the keto form and enhancing the Quantum Yield (
    
    
    
    ) in non-polar environments (like cell membranes or when aggregated).
Sensing Pathway Diagram

SensingMechanism Probe Probe (Aldehyde) Non-Fluorescent / Weak Blue Reaction Schiff Base Condensation Probe->Reaction Analyte Analyte: Hydrazine (N2H4) Analyte->Reaction Product Product (Hydrazone/Azine) ESIPT Active Reaction->Product -H2O Emission Strong Green/Yellow Emission (Large Stokes Shift) Product->Emission Excitation + Proton Transfer

Figure 2: The sensing mechanism where the non-fluorescent aldehyde precursor reacts with hydrazine to form a highly fluorescent ESIPT-active product.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete reaction due to water.Use absolute ethanol; increase reflux time; ensure Hydrazine is fresh.
No Fluorescence Fluorescence quenching by solvent (water).Test fluorescence in DMSO or Glycerol (viscosity turns on AIE probes).
Impurity in NMR Residual Piperidine (Protocol B).Wash organic layer thoroughly with dilute HCl during workup.
Wavelength Mismatch pH sensitivity of the phenol.Ensure pH is buffered (pH 7.4). Phenolate (basic) emits differently than Phenol (acidic).

References

  • Li, H. Q., et al. (2022).[5] "Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection." Molecules, 27(19), 6543.

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescent sensors: Systems using salicylaldehyde and its derivatives." Chemical Society Reviews, 47, 8842-8880.

  • Gao, Y., et al. (2019). "A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base With AIE and ESIPT Characteristics for the Detections of N2H4 and ClO-." Journal of Fluorescence, 29, 375–383.

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Lipid Droplets." Accounts of Chemical Research, 50(2), 366–375.

  • Sigma-Aldrich. "Product Specification: 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde." (Note: Used as structural analog reference for physical properties).

Sources

Application Note: Synthesis of Trifluoromethyl-Substituted Salen Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Salen ligands containing trifluoromethyl (–CF₃) groups, specifically focusing on the critical and often under-documented synthesis of the fluorinated salicylaldehyde precursors.

Abstract & Strategic Value

Salen ligands (bis-Schiff bases of salicylaldehyde and diamines) are privileged scaffolds in asymmetric catalysis and materials science. The incorporation of trifluoromethyl (–CF₃) groups into the Salen framework dramatically alters the ligand's electronic and physical properties.

  • Electronic Effect: The strong electron-withdrawing nature of –CF₃ lowers the LUMO energy of the metal center, enhancing Lewis acidity and reactivity in oxidation and epoxide ring-opening reactions.

  • Solubility: Fluorous tagging improves solubility in organic solvents and allows for biphasic separation protocols.

  • Stability: The C–F bond imparts oxidative stability, crucial for high-valent metal-oxo species (e.g., Mn(V)=O).

This guide provides a robust, scalable protocol for synthesizing 3- and 5-trifluoromethyl Salen ligands, utilizing a specific Magnesium-Mediated Ortho-Formylation to bypass the low yields typical of classical Reimer-Tiemann reactions on electron-deficient phenols.

Design Considerations & Retrosynthesis

The synthesis is divided into two phases:

  • Precursor Synthesis: Generation of high-purity trifluoromethylsalicylaldehydes.

  • Ligand Assembly: Condensation with a chiral or achiral diamine.

Critical Design Choice: The Formylation Strategy

Direct formylation of electron-deficient phenols (like trifluoromethylphenol) via the Reimer-Tiemann reaction typically fails or gives poor yields (<20%) due to the deactivated ring. Recommended Approach: The Casnati-Skattebøl reaction (MgCl₂/Et₃N/Paraformaldehyde).[1] This method uses a magnesium phenoxide intermediate that coordinates formaldehyde, directing the formylation exclusively to the ortho position with high yields, even for deactivated substrates.

Phase 1: Synthesis of Trifluoromethylsalicylaldehydes

Protocol A: Synthesis of 5-(Trifluoromethyl)salicylaldehyde

Targeting the 5-position requires starting with 4-(trifluoromethyl)phenol.

Reagents:

  • 4-(Trifluoromethyl)phenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂) (1.5 eq)

  • Triethylamine (Et₃N) (3.75 eq)

  • Paraformaldehyde ((CH₂O)ₙ) (6.75 eq)

  • Acetonitrile (ACN) or THF (Dry)

Step-by-Step Protocol:

  • Magnesium Phenoxide Formation:

    • In a flame-dried 3-neck flask under N₂, dissolve 4-(trifluoromethyl)phenol (16.2 g, 100 mmol) in dry ACN (250 mL).

    • Add anhydrous MgCl₂ (14.3 g, 150 mmol) and Et₃N (52 mL, 375 mmol).

    • Observation: The mixture will become slightly turbid/milky as the magnesium phenoxide forms. Stir at room temperature for 15 minutes.

  • Formylation:

    • Add paraformaldehyde powder (20.2 g, 675 mmol) in one portion.

    • Heat the reaction to reflux (80–82 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol (higher R_f) should disappear, replaced by a fluorescent yellow spot (aldehyde).

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into cold 5% HCl (500 mL) to quench the reaction and dissolve magnesium salts. Stir for 30 minutes.

    • Extract with diethyl ether (3 x 150 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • The crude product is often pure enough for condensation. If needed, purify via flash chromatography (SiO₂, 5% EtOAc in Hexanes) or steam distillation.

    • Yield: Expect 85–92% (Pale yellow solid).

Protocol B: Synthesis of 3-(Trifluoromethyl)salicylaldehyde

Targeting the 3-position requires starting with 2-(trifluoromethyl)phenol.

  • Note: The CF₃ group at the ortho position creates steric bulk. The formylation will occur at the other ortho position (position 6 relative to original numbering, becoming position 2 in the aldehyde product).

  • Modifications: Increase reflux time to 8–12 hours due to steric hindrance.

Phase 2: Ligand Assembly (Condensation)

This protocol describes the condensation of the synthesized aldehyde with (1R,2R)-1,2-diaminocyclohexane (Jacobsen-type ligand backbone).

Reagents:

  • (1R,2R)-1,2-Diaminocyclohexane (L-tartrate salt or free base) (1.0 eq)

  • 5-(Trifluoromethyl)salicylaldehyde (2.05 eq)

  • Ethanol (Absolute)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) [Only if using diamine tartrate salt]

Step-by-Step Protocol:

  • Diamine Preparation:

    • If using the tartrate salt: In a round-bottom flask, suspend (1R,2R)-1,2-diaminocyclohexane L-tartrate (2.64 g, 10 mmol) in water (10 mL). Add K₂CO₃ (2.8 g, 20 mmol) and stir until clear. Extract the free diamine into CH₂Cl₂ (3 x 10 mL), dry, and concentrate carefully (amine is volatile). Alternatively, perform in situ in EtOH/Water.

  • Condensation:

    • Dissolve the 5-(trifluoromethyl)salicylaldehyde (3.90 g, 20.5 mmol) in absolute Ethanol (40 mL).

    • Add the solution of diamine (1.14 g, 10 mmol) in Ethanol (10 mL) dropwise over 15 minutes at room temperature.

    • Observation: The solution will turn bright yellow immediately (Schiff base formation).

  • Reaction:

    • Heat to reflux for 2–3 hours.

    • Why Reflux? While Schiff base formation is fast, the electron-withdrawing CF₃ group destabilizes the imine slightly relative to hydrolysis. Reflux drives the equilibrium by precipitation or thermodynamic settling.

  • Crystallization & Isolation:

    • Allow the mixture to cool slowly to room temperature, then to 0 °C.

    • The ligand should precipitate as yellow needles or powder.

    • Filter, wash with cold 95% EtOH, and dry in vacuo.

    • Yield: Expect 75–85%.

Data Summary & Comparison

ParameterReimer-Tiemann MethodMg-Mediated (Casnati-Skattebøl)
Reagents CHCl₃, NaOH (aq)MgCl₂, Et₃N, (CH₂O)ₙ
Reaction Phase Biphasic (messy)Homogeneous (clean)
Regioselectivity Poor (Ortho/Para mix)Exclusive Ortho
Yield (CF₃-Phenol) < 25%> 85%
Safety Carbene intermediate, exothermicMild conditions

Visualization: Synthesis Pathway

SalenSynthesis Phenol 4-(Trifluoromethyl)phenol (Starting Material) MgComplex Mg-Phenoxide Complex (Intermediate) Phenol->MgComplex MgCl2, Et3N ACN, 15 min Aldehyde 5-(Trifluoromethyl) salicylaldehyde MgComplex->Aldehyde (CH2O)n Reflux 4h (Ortho-Selective) Ligand Bis(CF3)-Salen Ligand (Final Product) Aldehyde->Ligand Condensation EtOH, Reflux Diamine (1R,2R)-1,2- Diaminocyclohexane Diamine->Ligand + Metal Metal Complex (Mn, Co, Cr) Ligand->Metal M(OAc)2 Oxidation

Caption: Pathway for the regioselective synthesis of trifluoromethyl-Salen ligands via Mg-mediated formylation.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The Mg-mediated formylation is sensitive to water during initiation. Ensure MgCl₂ is anhydrous (flame dry under vacuum if unsure). However, the final imine condensation is reversible; if the ligand does not precipitate, add a few drops of water to the ethanol solution to lower solubility, or distill off some solvent.

  • Imine Hydrolysis: CF₃-substituted imines are more prone to hydrolysis than their non-fluorinated counterparts. Store the ligand in a desiccator. Do not leave in wet solvents for extended periods.

  • NMR Characterization:

    • ¹H NMR: Look for the imine proton (–CH=N–) singlet around 8.3–8.6 ppm . The aldehyde proton (–CHO) of the precursor appears around 9.8–10.0 ppm and should be absent in the product.

    • ¹⁹F NMR: Essential for purity check. A single sharp singlet around -62 ppm indicates a pure symmetric ligand. Multiple peaks suggest incomplete condensation or hydrolysis.

References

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64. Link

    • Foundational protocol for the MgCl₂-mediated formyl
  • Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane". Journal of the American Chemical Society, 113(18), 7063–7064. Link

    • Original description of the Salen ligand synthesis and condens
  • Katsuki, T. (1995). "Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes as Catalysts". Coordination Chemistry Reviews, 140, 189–214. Link

    • Discusses electronic tuning of Salen ligands with electron-withdrawing groups.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols". Acta Chemica Scandinavica, 53, 258–262. Link

    • Detailed optimiz

Sources

Application Note: Synthesis of Fluorinated Salen Ligands via Condensation of 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the condensation of 2-Formyl-4-(4-trifluoromethylphenyl)phenol with diamines to synthesize fluorinated Schiff base (Salen-type) ligands.

Executive Summary

The incorporation of fluorine into ligand frameworks significantly alters the electronic and steric properties of metal complexes, enhancing their performance in asymmetric catalysis, sensing, and materials science. This guide provides a validated protocol for the condensation of 2-Formyl-4-(4-trifluoromethylphenyl)phenol (Structure A ) with various diamines.

The presence of the trifluoromethyl (


) group at the 4-position (para to the hydroxyl group) increases the acidity of the phenolic proton and enhances the lipophilicity of the resulting ligand, making it an excellent candidate for biphasic catalysis and biological applications.

Scientific Background & Mechanism[1]

Reaction Mechanism

The formation of the Schiff base (imine) proceeds via a reversible nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: A proton transfer leads to an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed or thermal elimination of water yields the imine (

    
    ) bond.
    

Note on Electronic Effects: The


 substituent exerts a strong electron-withdrawing effect (EWG). This decreases the electron density on the phenolic oxygen (increasing acidity) and subtly influences the electrophilicity of the aldehyde carbonyl (meta-position), generally accelerating the condensation relative to electron-rich salicylaldehydes.
Structural Context[2]
  • IUPAC Name: 5-(4-(trifluoromethyl)phenyl)-2-hydroxybenzaldehyde (Standard Salicylaldehyde numbering) or 2-Formyl-4-(4-trifluoromethylphenyl)phenol (Phenol numbering).

  • Key Feature: The

    
     group imparts solubility in organic solvents (DCM, THF) and stability against oxidative degradation.
    
Reaction Pathway Diagram

ReactionPathway Aldehyde 2-Formyl-4-(4-trifluoromethylphenyl)phenol (Electrophile) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate Nucleophilic Attack Diamine Diamine (Nucleophile) Diamine->Intermediate Transition Transition State (-H2O) Intermediate->Transition Proton Transfer Product Fluorinated Salen Ligand (Schiff Base) Transition->Product Dehydration (Entropy Driven)

Figure 1: Mechanistic pathway of Schiff base condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
2-Formyl-4-(4-trifluoromethylphenyl)phenol 266.212.0Precursor
Ethylenediamine (or other diamine)60.101.0Linker
Ethanol (Absolute) -SolventMedium
Formic Acid (Optional)46.03Cat.Catalyst
Step-by-Step Methodology
Step 1: Reactant Preparation
  • Dissolve 2.0 mmol (532 mg) of 2-Formyl-4-(4-trifluoromethylphenyl)phenol in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Heat the solution gently to

    
     to ensure complete dissolution. The solution should appear clear and slightly yellow.
    
Step 2: Diamine Addition
  • In a separate vial, dilute 1.0 mmol of the diamine (e.g., 67

    
    L of ethylenediamine) in 2 mL  of ethanol.
    
  • Critical Step: Add the diamine solution dropwise to the stirring aldehyde solution over 5 minutes.

    • Why? Slow addition prevents localized high concentrations of amine, which can lead to oligomerization or kinetic trapping of the mono-condensed hemi-salen.

  • (Optional) Add 1-2 drops of formic acid if the reaction is sluggish (monitored by TLC).

Step 3: Reflux & Reaction
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (

    
    )  for 4–6 hours .
    
  • Observation: A color change to deep yellow or orange typically indicates imine formation. A precipitate may begin to form during reflux.

Step 4: Workup & Purification
  • Cool the reaction mixture slowly to room temperature, then place in an ice bath (

    
    ) for 30 minutes to maximize precipitation.
    
  • Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and mono-imines.

  • Drying: Dry the product under vacuum at

    
     for 12 hours.
    
Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in EtOH (40°C) AddDiamine Add Diamine Dropwise (1:2 Stoichiometry) Start->AddDiamine Reflux Reflux 4-6 Hours (78°C) AddDiamine->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry under Vacuum (Final Product) Wash->Dry

Figure 2: Step-by-step experimental workflow for ligand synthesis.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following analytical benchmarks must be met:

NMR Spectroscopy ( NMR in )
  • Imine Proton (

    
    ):  Look for a singlet in the range of 8.3 – 8.6 ppm . This confirms the formation of the Schiff base.
    
  • Phenolic Proton (

    
    ):  A broad singlet around 13.0 – 14.0 ppm . The downfield shift is due to strong intramolecular hydrogen bonding with the imine nitrogen.
    
  • Absence of Aldehyde: The disappearance of the aldehyde proton signal (~9.8 – 10.0 ppm) confirms complete conversion.

Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  A strong band at 1610 – 1630 
    
    
    
    .
  • Absence of

    
    :  No band around 1660–1680 
    
    
    
    (aldehyde carbonyl).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / No Precipitate High solubility of productConcentrate solvent by 50% via rotary evaporation, then freeze.
Oily Product Impurities / Incomplete dryingRecrystallize from hot Ethanol/DCM (10:1) mixture.
Aldehyde Peak in NMR Incomplete reactionIncrease reflux time or add 0.1 eq excess diamine.

Applications

The synthesized fluorinated Salen ligands are critical precursors for:

  • Asymmetric Catalysis: When metallated with Mn, Co, or Cr, these complexes catalyze enantioselective epoxidations and ring-opening reactions [1].

  • Fluorescent Sensing: The

    
     group enables 
    
    
    
    NMR sensing of amines and other analytes [2].
  • Biomedical Research: The lipophilic nature of the ligand enhances cell permeability for metallo-drug candidates.

References

  • Fluorine-based Zn salan complexes. Dalton Transactions, 2023. [Link]

  • Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives. ResearchGate. [Link]

Sources

catalytic applications of metal complexes derived from fluorinated salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Ligand Design

In the architecture of transition metal catalysts, the ligand environment dictates the reactivity, selectivity, and stability of the metal center. Fluorinated salicylaldehydes serve as high-value precursors for Schiff base (phenoxy-imine) and Salen-type ligands.

The incorporation of fluorine atoms (


 or 

) into the salicylaldehyde scaffold introduces specific "Fluorine Effects" that are critical for advanced applications:
  • Electronic Tuning (

    
     Effect):  Fluorine is highly electron-withdrawing. When substituted on the phenoxy ring, it lowers the HOMO/LUMO energy levels of the metal center, significantly increasing Lewis acidity and electrophilicity.
    
  • Non-Covalent Interactions: The specific interaction between fluorine and protons (C-F···H-C) can suppress chain transfer in polymerization, enabling "living" characteristics.[1]

  • Oxidative Stability: C-F bonds are resistant to oxidative degradation, making these complexes superior for aerobic oxidation protocols compared to their non-fluorinated analogs.

This guide details the synthesis and application of two distinct classes of catalysts derived from these precursors: Titanium(IV) Phenoxy-Imine (FI) Catalysts for living olefin polymerization and Manganese(III) Salen Complexes for asymmetric epoxidation.

Ligand Synthesis Workflow

Before metallation, the fluorinated Schiff base ligand must be synthesized. This protocol is adaptable for both mono-dentate (phenoxy-imine) and bi-dentate (Salen) architectures.

Protocol A: Condensation of Fluorinated Salicylaldehyde

Reagents:

  • Precursor: 3,5-Difluorosalicylaldehyde (or perfluorosalicylaldehyde).

  • Amine: Aniline derivative (for FI catalyst) or chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane for Salen).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Catalyst: Formic acid (catalytic amount).

Step-by-Step Methodology:

  • Stoichiometry: Dissolve the amine (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add fluorinated salicylaldehyde (1.0 eq for mono-imine; 2.05 eq for diamine) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. The solution will typically turn bright yellow/orange.

  • Crystallization: Cool slowly to 0 °C. The fluorinated Schiff base often precipitates due to lower solubility compared to non-fluorinated analogs.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/hexane if necessary.

  • Validation:

    
    -NMR is essential here. Look for sharp singlets (or multiplets depending on coupling) shifted distinctively from the starting aldehyde.
    

Application I: Living Olefin Polymerization (FI Catalysts)

Context: Developed by the Fujita group (Mitsui Chemicals), Titanium complexes with fluorinated phenoxy-imine ligands (FI Catalysts) are capable of living ethylene polymerization at elevated temperatures (up to 50 °C), a feat unattainable by standard Metallocenes.

Mechanism: The ortho-fluorine atom on the ligand interacts with the


-hydrogen of the growing polymer chain. This weak attractive interaction prevents 

-hydrogen elimination (the primary termination pathway), allowing the polymer chain to grow indefinitely.
Data Summary: Fluorine Substitution Effect[1][2][3][4]
Complex TypeLigand SubstituentActivity (kg-PE/mol-Ti·h)

(PDI)
Polymer Type
Non-Fluorinated

-Bu
6,500~2.5Standard PE
Fluorinated (FI) 3-F, 5-F32,000 < 1.2 UHMWPE (Living)
Perfluorinated Pentafluoro45,0001.1–1.3Syndiotactic PP
Protocol B: Polymerization of Ethylene

Reagents:

  • Catalyst: Bis[N-(3-t-butylsalicylidene)-2,3,4,5,6-pentafluoroanilinato]titanium(IV) dichloride.

  • Cocatalyst: Methylaluminoxane (MAO).[2][3][4]

  • Solvent: Toluene (anhydrous, deoxygenated).

  • Monomer: Ethylene gas (Polymer grade).

Experimental Steps:

  • Preparation: In a glovebox (

    
     ppm O
    
    
    
    /H
    
    
    O), charge a Schlenk flask with 250 mL anhydrous toluene.
  • Scavenging: Add MAO (1.5 mL, 10 wt% in toluene) to scavenge impurities. Stir for 10 min at 25 °C.

  • Saturation: Saturate the solvent with ethylene gas at atmospheric pressure (bubbling) for 15 minutes.

  • Initiation: Inject the Fluorinated Ti-Complex solution (2

    
    mol Ti) via gastight syringe.
    
    • Note: The solution usually turns immediate dark red/brown upon activation.

  • Propagation: Maintain ethylene flow and vigorous stirring. The reaction is exothermic; use a water bath to maintain 25 °C or 50 °C.

  • Termination: After the desired time (e.g., 5 min), quench by injecting 5 mL isobutanol containing HCl.

  • Workup: Pour the mixture into 1 L acidic methanol. Filter the white polymer precipitate, wash with methanol, and dry under vacuum at 60 °C.

Visualization: The "Ligand-Oriented" Mechanism

FICatalyst cluster_0 Activation cluster_1 Propagation (Living) Pre Pre-Catalyst (Ti-Cl2) Active Cationic Active Species [L2Ti-Me]+ Pre->Active Methylation & Abstraction MAO MAO (Cocatalyst) MAO->Active Complex Active Ti-Center Ethylene Ethylene Insertion Complex->Ethylene Polymer UHMWPE (Narrow PDI) Ethylene->Polymer Interaction F...H-C Interaction (Blocks Termination) Interaction->Complex Stabilizes

Caption: Activation of the Fluorinated Phenoxy-Imine (FI) Catalyst and the role of F...H interactions in suppressing chain termination.

Application II: Asymmetric Epoxidation (Salen Complexes)

Context: Manganese-Salen complexes (Jacobsen-Katsuki type) are standard for asymmetric epoxidation. However, fluorinated Salen ligands offer superior resistance to oxidative degradation and higher turnover numbers (TON).

Why Fluorine? The electron-withdrawing nature of fluorine on the salicylaldehyde ring makes the metal center more Lewis acidic, enhancing the electrophilic attack on the olefin.

Protocol C: Epoxidation of Styrene Derivatives

Reagents:

  • Catalyst: (R,R)-N,N'-bis(3,5-difluorosalicylidene)-1,2-cyclohexanediamino manganese(III) chloride.

  • Oxidant: NaOCl (commercial bleach, pH buffered to 11.3) or m-CPBA.

  • Additive: 4-Phenylpyridine N-oxide (PPNO) - acts as an axial ligand to stabilize the high-valent Mn-oxo species.

  • Substrate: cis-

    
    -Methylstyrene.
    

Experimental Steps:

  • Catalyst Charge: In a round-bottom flask, dissolve the Fluorinated Mn-Salen catalyst (2 mol%) and PPNO (10 mol%) in Dichloromethane (DCM).

  • Substrate Addition: Add the olefin substrate (1.0 eq). Cool the mixture to 0 °C.

  • Oxidant Addition: Add buffered NaOCl (0.55 M, 2.0 eq) slowly.

  • Biphasic Stirring: The reaction is biphasic. Vigorous stirring is critical to maximize interfacial surface area.

  • Monitoring: Monitor by TLC or GC. The fluorinated catalyst typically completes the reaction 2x faster than the non-fluorinated analog.

  • Extraction: Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

Visualization: Catalytic Cycle & Selectivity

Epoxidation Mn3 Mn(III)-Salen (Resting State) Mn5 Mn(V)=O (Active Species) Mn3->Mn5 Oxidation Oxidant Oxidant (NaOCl) Oxidant->Mn3 TS Transition State (Steric/Electronic Control) Mn5->TS + Olefin Olefin Olefin Substrate Olefin->TS TS->Mn3 Regeneration Product Chiral Epoxide (High ee%) TS->Product Oxygen Transfer

Caption: Catalytic cycle for Mn-Salen epoxidation. Fluorination enhances the reactivity of the Mn(V)=O species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield Catalyst poisoning by moisture/oxygen.Ensure toluene is distilled over Na/Benzophenone. Increase MAO scavenger time.
Broad PDI (>1.5)

-H elimination occurring (Loss of "Living" nature).
Lower reaction temperature to 0 °C. Ensure the ligand has ortho-fluorine substituents.
Catalyst Bleaching (Epoxidation) Oxidative degradation of the ligand.Switch to Perfluorinated Salicylaldehyde precursors. The C-F bonds protect the aromatic ring from oxidation.
Low ee% Non-selective background reaction.Lower temperature. Ensure no uncatalyzed oxidant reaction is occurring (run a blank).

References

  • Fujita, T., et al. (2001).[5] High-Performance Olefin Polymerization Catalysts Discovered on the Basis of a New Catalyst Design Concept. Journal of the American Chemical Society.[6][7] Link

  • Mitani, M., et al. (2003). Fluorine- and Trimethylsilyl-Containing Phenoxy-Imine Ti Complex for Highly Syndiotactic Living Propylene Polymerization. Journal of the American Chemical Society.[6][7] Link

  • McGarrigle, E. M., & Gilheany, D. G. (2005). Chromium- and Manganese-salen Promoted Epoxidation of Alkenes. Chemical Reviews. Link

  • Katsuki, T. (1995). Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes. Coordination Chemistry Reviews. Link

  • Saito, J., et al. (2018). Development of FI Catalysts for Olefin Polymerization: A Review. Proceedings of the Japan Academy, Series B. Link

Sources

using 2-Formyl-4-(4-trifluoromethylphenyl)phenol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Utilization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol in Pharmaceutical Synthesis

Executive Summary

2-Formyl-4-(4-trifluoromethylphenyl)phenol (CAS: 893737-67-2), also known as 4-(4-trifluoromethylphenyl)salicylaldehyde, is a privileged biaryl scaffold in medicinal chemistry.[1] Its structural value lies in the synergy between the lipophilic trifluoromethyl (–CF₃) group —which enhances metabolic stability and membrane permeability—and the ortho-hydroxyaldehyde (salicylaldehyde) moiety , a versatile "chemical handle" for heterocycle formation.[1]

This guide provides validated protocols for using this intermediate to synthesize high-value pharmaceutical targets, specifically fluorinated benzofurans (anti-inflammatory/oncology scaffolds) and biaryl Schiff bases (kinase inhibitor precursors).[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Hydroxy-5-(4-(trifluoromethyl)phenyl)benzaldehyde (Note: Isomer dependent*)
Common Name 4-(4-Trifluoromethylphenyl)salicylaldehyde
CAS Number 893737-67-2
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 266.22 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF, DCM; Sparingly soluble in Ethanol; Insoluble in Water
Key Functional Groups Phenol (Acidic, Nucleophilic), Aldehyde (Electrophilic), Trifluoromethyl (Lipophilic)

*Note: The nomenclature "2-Formyl-4-..." implies the substituent is at the 4-position relative to the phenol (C1). This corresponds to 4-bromosalicylaldehyde as the precursor.[1] Ensure regiochemical confirmation by NMR.

Strategic Utility: The "Divergent Synthesis" Hub

This intermediate acts as a divergent hub. The salicylaldehyde core allows for rapid complexity generation via condensation reactions, while the biaryl-CF₃ tail remains inert, providing the necessary pharmacokinetic "anchor."

Pathway Visualization

DivergentSynthesis Start 2-Formyl-4-(4-trifluoromethylphenyl)phenol (The Intermediate) Path1 Pathway A: Perkin/Knoevenagel Condensation Start->Path1 Path2 Pathway B: O-Alkylation + Cyclization Start->Path2 Path3 Pathway C: Reductive Amination Start->Path3 Product1 Fluorinated Coumarins (Anticoagulants/Anticancer) Path1->Product1 + Malonic Acid/Ac2O Product2 2-Substituted Benzofurans (Anti-inflammatory/Antimicrobial) Path2->Product2 + α-Halo Ketones Product3 Biaryl Benzylamines (Kinase Inhibitor Fragments) Path3->Product3 + Primary Amine + NaBH4

Figure 1: Divergent synthetic pathways utilizing the salicylaldehyde core.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Suzuki-Miyaura Coupling)

Use this protocol if the intermediate must be synthesized from 4-bromosalicylaldehyde.[1]

Rationale: The electron-withdrawing formyl group on the aryl bromide facilitates oxidative addition of Palladium, making this a high-yielding reaction.[1]

Reagents:

  • 4-Bromosalicylaldehyde (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromosalicylaldehyde (10 mmol, 2.01 g) and 4-(trifluoromethyl)phenylboronic acid (12 mmol, 2.28 g).

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of degassed water.

  • Base Addition: Add K₂CO₃ (20 mmol, 2.76 g). Sparge the mixture with Nitrogen for 10 minutes to remove oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.3 mmol, 245 mg) quickly under a nitrogen stream.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually moves slightly higher than the starting bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 1M HCl (50 mL) to neutralize the phenolate and quench residual boronic species. Wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from hot Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Protocol B: Synthesis of Fluorinated Benzofuran Scaffold

Target Application: Anti-inflammatory drug discovery (similar to amiodarone analogs).[1]

Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation.[1]

Reagents:

  • 2-Formyl-4-(4-trifluoromethylphenyl)phenol (Intermediate)

  • Ethyl bromoacetate (1.2 equiv)

  • K₂CO₃ (anhydrous, 3.0 equiv)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve the intermediate (1.0 g, 3.75 mmol) in anhydrous DMF (10 mL).

  • Base Activation: Add K₂CO₃ (1.55 g, 11.25 mmol). Stir at room temperature for 15 minutes. The solution will turn bright yellow (phenolate formation).

  • Alkylation: Add ethyl bromoacetate (0.5 mL, 4.5 mmol) dropwise.

  • Cyclization: Heat the mixture to 140°C for 3 hours. Note: Lower temperatures (60°C) yield the O-alkylated intermediate; high heat is required for the "one-pot" cyclization to the benzofuran ester.

  • Quench: Pour the hot reaction mixture into ice water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

    • Result: Ethyl 5-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxylate.

Protocol C: Reductive Amination for Kinase Inhibitor Linkers

Target Application: Synthesis of "hinge-binder" motifs.[1]

Reagents:

  • Intermediate (1.0 equiv)

  • Aniline derivative (e.g., 3-fluoroaniline) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane)

Procedure:

  • Imine Formation: Mix the intermediate (1 mmol) and aniline (1 mmol) in DCE (5 mL) with 1 drop of acetic acid. Stir for 2 hours at RT. (Formation of the Schiff base is often visible as a color change).

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol, 318 mg) in portions.

  • Stir: Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The resulting secondary amine often requires column chromatography (DCM:MeOH 98:2).[1]

Analytical Standards & QC

To validate the integrity of the intermediate before use, ensure the following NMR signatures are present:

NucleusChemical Shift (δ)MultiplicityAssignment
¹H NMR 11.0 - 11.5 ppm Singlet (Broad)Phenolic -OH (Intramolecular H-bond)
¹H NMR 9.9 - 10.0 ppm SingletAldehyde -CHO
¹H NMR 7.6 - 7.8 ppm Doublets (AA'BB')-C₆H₄-CF₃ (Biaryl protons)
¹⁹F NMR -62.0 to -63.0 ppm SingletTrifluoromethyl -CF₃

Impurity Watch:

  • Des-bromo starting material: If the Suzuki coupling stalls, unreacted bromide may remain.

  • Protodeboronation: Check for trifluoromethylbenzene (volatile) or simple phenol byproducts if the catalyst load is too low.

Safety & Handling

  • Aldehyde Reactivity: The formyl group is susceptible to oxidation to the carboxylic acid (salicylic acid derivative) upon prolonged exposure to air.[1] Store under Nitrogen/Argon at 2–8°C.

  • Fluorine Content: While the -CF₃ group is chemically stable, combustion of this material may release toxic HF (hydrogen fluoride) gas. Incinerate only in scrubbed chemical waste systems.

  • Skin Sensitization: Salicylaldehydes are known skin sensitizers.[1] Use nitrile gloves and work in a fume hood.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biaryl Scaffolds in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Rappoport, Z. (2003). The Chemistry of Phenols. Wiley.
  • Compound Data & CAS Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 893737-67-2. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Formyl-4-(4-trifluoromethylphenyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Formyl-4-(4-trifluoromethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we address common challenges and frequently asked questions to help you achieve the highest purity for your sample.

Troubleshooting Guide: Overcoming Common Recrystallization Hurdles

This section provides solutions to specific problems you may encounter during the recrystallization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and separates from the solvent as a liquid phase rather than crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[1]

Causality: The high concentration of the solute can cause it to come out of the solution at a temperature above its melting point. Impurities can also suppress the freezing point of the compound, favoring the formation of an oil.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[1][2]

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or a beaker of warm water. This provides more time for proper crystal nucleation.

  • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to clarify the solution before cooling. A common combination for phenolic compounds is an alcohol (like ethanol or methanol) with water.

  • Induce Crystallization: If the solution remains clear upon cooling (supersaturation), try scratching the inside of the flask with a glass rod just below the solvent surface or adding a seed crystal of the pure compound.[3][4]

Q2: After recrystallization, my product is still colored. How can I remove these colored impurities?

A2: The persistence of color indicates the presence of impurities that have similar solubility to your target compound. Phenolic compounds, in particular, can be susceptible to oxidation, leading to colored byproducts.[5]

Causality: The colored impurities are co-crystallizing with your product. This can happen if the impurity has a very similar structure or if it gets trapped within the crystal lattice during rapid crystal growth.

Step-by-Step Solutions:

  • Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.[4] It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter paper.

  • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form crystals.

  • Inert Atmosphere: To prevent further oxidation, consider performing the recrystallization under an inert atmosphere, such as nitrogen or argon.

Q3: My final yield is very low. What are the most likely causes and how can I improve it?

A3: A low yield is a common issue in recrystallization and can stem from several factors.[2]

Causality: The most frequent causes are using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Step-by-Step Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3] Adding too much will keep a significant portion of your product dissolved even after cooling.

  • Check the Mother Liquor: If you suspect you've used too much solvent, you can try to recover some product from the filtrate (mother liquor). This can be done by evaporating some of the solvent and cooling the concentrated solution again.

  • Slow Cooling is Key: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[2] A slower cooling process allows for the formation of larger, purer crystals.

  • Efficient Filtration and Washing: When collecting the crystals, ensure you are using a Büchner funnel with proper suction. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any remaining impurities without dissolving a significant amount of the product.[3]

Frequently Asked Questions (FAQs)

This section addresses general questions about the recrystallization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol.

Q4: What is the best solvent system for recrystallizing 2-Formyl-4-(4-trifluoromethylphenyl)phenol?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][6] For a substituted phenol like this, a range of solvents can be effective.

Solvent Selection Protocol:

  • Start with Single Solvents: Test the solubility in small test tubes with common solvents of varying polarities. Good candidates to start with include:

    • Alcohols: Ethanol, Methanol, Isopropanol.

    • Esters: Ethyl acetate.[7]

    • Aromatic Hydrocarbons: Toluene.

    • Halogenated Solvents: Dichloromethane (often used in combination).[8]

    • Alkanes: Hexane, Heptane (likely good as the "poor" solvent).

  • Consider Mixed-Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is often ideal. For phenolic compounds, a polar protic solvent like ethanol or methanol mixed with water is a common and effective choice.[2][9] Another option could be a mixture of a more polar solvent like ethyl acetate with a non-polar solvent like hexane.[10]

Data Summary Table:

Solvent ClassPredicted SolubilityRationale
Polar Protic HighThe phenolic hydroxyl group can form strong hydrogen bonds with solvents like methanol and ethanol.[11]
Polar Aprotic Moderate to HighSolvents like acetone and ethyl acetate can act as hydrogen bond acceptors.
Non-Polar LowThe overall polarity of the molecule is too high for significant solubility in solvents like hexane.
Aqueous Very LowThe large aromatic and trifluoromethyl groups make the molecule largely hydrophobic.
Q5: What are the key structural features of 2-Formyl-4-(4-trifluoromethylphenyl)phenol that influence its recrystallization behavior?

A5: The structure of this molecule presents a combination of polar and non-polar characteristics that dictate its solubility and crystal packing.

  • Phenolic Hydroxyl Group: This group is polar and can participate in hydrogen bonding, which increases its solubility in polar protic solvents.[11]

  • Formyl Group (Aldehyde): This is a polar group that can act as a hydrogen bond acceptor.

  • Biphenyl and Trifluoromethyl Groups: These parts of the molecule are non-polar and hydrophobic, contributing to solubility in less polar organic solvents. The trifluoromethyl group, in particular, adds to the molecule's lipophilicity.[12]

This combination of functional groups suggests that a solvent of intermediate polarity or a mixed-solvent system will likely provide the best results for recrystallization.

Recrystallization Workflow Diagram

The following diagram illustrates the general workflow for the recrystallization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol.

G cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Add Activated Charcoal C->D If Colored F Slow Cooling C->F If Not Colored E Hot Gravity Filtration D->E E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Recrystallization workflow for 2-Formyl-4-(4-trifluoromethylphenyl)phenol.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 19, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry. Retrieved February 19, 2026, from [Link]

  • Schulze, P., et al. (2023). Solvent screening for the extraction of aromatic aldehydes. SSRN. Retrieved February 19, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 19, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Green Bay. Retrieved February 19, 2026, from [Link]

  • Taaning, R. H., et al. (2014). Palladium-catalyzed carbonylation of aryl halides using 2,4,6-trichlorophenyl formate. Organic Syntheses, 91, 39-51. Retrieved February 19, 2026, from [Link]

  • Synthesis of substituted salicylaldehyde derivatives. (2012). Google Patents.
  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 19, 2026, from [Link]

  • Balali, Y., et al. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Oriental Journal of Chemistry, 29(4), 1611-1614. Retrieved February 19, 2026, from [Link]

  • Catechol. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Preparation of Salicylaldehyde. (2015, March 30). Sciencemadness Discussion Board. Retrieved February 19, 2026, from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.
  • Recrystallization and Crystallization. (n.d.).
  • Preparation of trifluoromethyl-substituted phenols and phenates. (1980). Google Patents.
  • Crystal formation of phenol derivatives and preparation method thereof. (2017). Google Patents.
  • Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. (2020). IUCrData, 5(8). Retrieved February 19, 2026, from [Link]

  • 4-(4-Trifluoromethylphenyl)phenol. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Lopušanskaja, E., Paju, A., & Lopp, M. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences, 73(1), 1-5. Retrieved February 19, 2026, from [Link]

  • Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. (n.d.). Institute of Metal Physics. Retrieved February 19, 2026, from [Link]

  • Phenol-furfural resin compositions. (1966). Google Patents.
  • 2-FORMYLFURAN. (n.d.). Ataman Kimya. Retrieved February 19, 2026, from [Link]

Sources

removing palladium catalyst residues from 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to address the specific chemical challenges of removing palladium from 2-Formyl-4-(4-trifluoromethylphenyl)phenol .

Unlike standard substrates, this molecule possesses two conflicting functional groups—a reactive aldehyde and an acidic phenol —alongside a lipophilic trifluoromethyl group. Standard palladium removal protocols must be adapted to prevent product degradation (via aldehyde condensation) or yield loss (via phenol deprotonation).[1][2]

Topic: 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Document ID: TR-PD-2405 | Version: 2.1[1][2][3]

Molecule Analysis & Risk Assessment

Before initiating cleanup, understand how your target molecule interacts with removal agents.[3]

FeatureChemical RiskOperational Consequence
Aldehyde (-CHO) Reacts with primary amines to form imines (Schiff bases).[1][2][3]CRITICAL: Do NOT use amine-functionalized scavengers (e.g., Si-Amine, Si-Diamine).[1][2][3]
Phenol (-OH) Acidic (

).[1][2][3] Deprotonates at high pH.[1][2]
YIELD LOSS: Avoid strong basic washes (NaOH, pH > 10).[3] Product will partition into the aqueous phase.
Trifluoromethyl (-CF₃) High lipophilicity.[1][2][4]SOLUBILITY: Product requires moderately polar organic solvents (EtOAc, DCM, THF) for processing.[3]

Protocol A: Solid-Supported Scavengers (Recommended)

Best for: High-value batches, strict ppm limits (<10 ppm), and preserving the aldehyde.[1][3]

Solid-supported scavengers are the "Gold Standard" because they rely on surface adsorption rather than solution-phase chemistry, minimizing side reactions.[1][2][3]

Selection Guide
  • ✅ Recommended: Si-Thiol (SiliaMetS® Thiol) or Si-DMT (Dimercaptotriazine).[1][2]

    • Why: These ligands bind Pd(II) and Pd(0) tightly (

      
      ) but are essentially non-reactive toward the aldehyde under neutral conditions.[1][2]
      
  • ❌ FORBIDDEN: Si-Amine , Si-Diamine , Si-Triamine .[1][2][3]

    • Why: The primary amines on these supports will covalently bind to your aldehyde, permanently trapping your product on the silica beads.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude 2-Formyl-4-(4-trifluoromethylphenyl)phenol in Ethyl Acetate (EtOAc) or THF (10 volumes relative to mass). Avoid alcohols if possible to prevent hemiacetal equilibrium, though ethanol is acceptable if necessary.

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 4-5 equivalents relative to the estimated residual Palladium content (or 10-20% w/w relative to the product if Pd content is unknown).

  • Incubation:

    • Stir gently at 50-60°C for 4 hours.

    • Note: Heat is crucial.[1][3] Pd complexes are often kinetically inert; heat promotes ligand exchange from the product to the scavenger.

  • Filtration: Filter the suspension hot through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.

  • Wash: Rinse the filter cake with 2 volumes of hot EtOAc to recover adsorbed product.

  • Concentration: Evaporate the solvent to yield the purified solid.

Protocol B: Aqueous Chelation Wash (Cost-Effective)

Best for: Large scale (>100g) where scavengers are too expensive.[1][2][3]

This method uses N-Acetylcysteine (NAC) , a water-soluble ligand that strips Pd from the organic layer.[1][2]

The pH Critical Control Point

Standard NAC washes often use ammonia to solubilize the ligand. Do not use ammonia with this substrate.[1][2] The high pH will deprotonate your phenol, pulling the product into the waste water.

Step-by-Step Procedure
  • Preparation: Dissolve crude product in EtOAc or DCM .

  • Reagent Setup: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust the pH of this solution to pH 6.5–7.5 using dilute NaHCO₃.

    • Goal: Keep the NAC carboxylate active, but the product phenol protonated (neutral).

  • Extraction:

    • Add the NAC solution to the organic layer (1:1 v/v ratio).

    • Stir vigorously (do not just shake) for 30–60 minutes at 40°C.

    • Visual Cue: The aqueous layer often turns red/brown as the Pd-NAC complex forms.

  • Separation: Separate the layers. Keep the Organic Layer .

  • Polishing: Wash the organic layer once with brine to remove residual NAC, then dry over Na₂SO₄ and concentrate.

Decision Matrix & Workflow

The following diagram illustrates the decision process based on your specific constraints.

Pd_Removal_Workflow Start Crude Product (Aldehyde + Phenol) ScaleCheck Scale / Budget Constraint? Start->ScaleCheck Scavenger Solid Scavengers (High Purity Route) ScaleCheck->Scavenger Small Scale / High Value Extraction Aqueous Wash (Cost-Effective Route) ScaleCheck->Extraction Large Scale / Low Budget SelectScav Select Ligand: Si-Thiol or Si-DMT Scavenger->SelectScav WarnAmine CRITICAL WARNING: Avoid Si-Amine (Reacts with CHO) SelectScav->WarnAmine ProcessScav Stir in EtOAc @ 50°C Filter Hot SelectScav->ProcessScav Final Final QC: ICP-MS (<10 ppm) ProcessScav->Final AgentSelect Agent: N-Acetylcysteine (NAC) Extraction->AgentSelect PHCheck pH Control: Maintain pH 6.5 - 7.5 AgentSelect->PHCheck Protect Phenol ProcessExt Wash Organic Layer Separate Phases PHCheck->ProcessExt ProcessExt->Final

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on scale and chemical compatibility.

Troubleshooting & FAQs

Q1: I used Si-Thiol and my aldehyde peak in NMR looks broadened or shifted. Did I ruin the product?

  • Diagnosis: You likely formed a hemi-thioacetal.[1][2][3] This is a reversible reaction between the aldehyde and the thiol on the silica surface.

  • Solution: This bond is weak.[1][2] It usually breaks during the filtration and solvent evaporation steps. If the peak persists, dissolve the product in wet solvent (EtOAc + 1% water) and stir for 30 minutes, then dry and evaporate. The water hydrolyzes the hemi-thioacetal back to the aldehyde.

Q2: After the NAC wash, my yield is only 60%. Where did it go?

  • Diagnosis: Your wash pH was likely too high (> pH 9).[1][2] The phenol (

    
    ) deprotonated and the phenolate salt dissolved in the water.
    
  • Solution: Acidify the aqueous waste stream to pH 3-4 using 1M HCl.[1][2][3] Your product should precipitate out or become extractable back into EtOAc.[1][2] Re-combine with the main batch.

Q3: The product is still colored (grey/brown) after scavenging.

  • Diagnosis: "Color does not equal content." Colloidal Pd nanoparticles can be intensely colored even at low ppm.[1][2][3] Conversely, soluble Pd(II) salts can be pale.

  • Solution: Do not rely on visual inspection. Run an ICP-MS or XRF screen.[1][2] If color is a specific quality issue, a final filtration through Activated Carbon (e.g., Darco G-60) is effective for color bodies, though it may reduce yield by 5-10%.[1][3]

Q4: Can I use crystallization to remove the Pd?

  • Insight: Crystallization is risky as a primary removal method because Pd complexes can occlude (get trapped) inside the crystal lattice.

  • Recommendation: Use a scavenger or wash first to get Pd < 100 ppm, then crystallize to reach < 10 ppm.[3] A toluene/heptane recrystallization is often effective for this lipophilic molecule.[1][2]

Comparison of Methods

MetricSolid Scavengers (Si-Thiol)Aqueous Wash (NAC)Activated Carbon
Pd Removal Efficiency High (>95%)Moderate to High (80-90%)Variable (50-80%)
Yield Recovery Excellent (>98%)Good (>90%)Moderate (85-90%)
Aldehyde Safety High (Reversible)HighHigh
Phenol Safety ExcellentRisk (pH dependent)Excellent
Cost High (

$)
Low ($)Very Low ($)

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1][2] (Establishes the <10 ppm limit for oral drugs).

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.[1][2][3] (Details on Thiol/DMT selectivity and aldehyde compatibility).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients."[3] Advanced Synthesis & Catalysis. (Review of NAC and adsorption methods).

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research."[3] Organic Process Research & Development.

Sources

Technical Support Center: Controlling Imine Bond Hydrolysis in Trifluoromethyl-Substituted Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted ligands. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to help you manage and control the hydrolytic stability of imine bonds in your experimental systems. The presence of a trifluoromethyl (CF₃) group significantly influences the electronic properties of adjacent functional groups, and understanding its impact on imine stability is critical for experimental success.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of trifluoromethyl-substituted imines.

Q1: What is the general mechanism of imine bond hydrolysis?

Imine bond hydrolysis is the reverse reaction of its formation, breaking the C=N double bond to yield the original amine and carbonyl compound (an aldehyde or ketone).[1] The process is typically catalyzed by acid and occurs in the presence of water. The mechanism involves several key steps:

  • Protonation: The nitrogen atom of the imine is protonated by an acid (like H₃O⁺), forming a highly electrophilic iminium ion.[2][3] This step significantly increases the reactivity of the imine carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This is often an intermolecular process involving the solvent.[2]

  • Elimination: The lone pair of electrons on the oxygen atom facilitates the elimination of the amine as a neutral leaving group, generating a protonated carbonyl group (an oxonium ion).

  • Deprotonation: The oxonium ion is deprotonated by a base (like water) to yield the final, stable carbonyl compound.[4]

The entire process is an equilibrium, and the direction of the reaction (formation or hydrolysis) can be controlled by the concentration of water.[4][5] An excess of water drives the equilibrium towards hydrolysis.

Imine Hydrolysis Mechanism Imine Imine (R₂C=NR') Iminium Iminium Ion (R₂C=N⁺HR') Imine->Iminium + H⁺ Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine + H₂O ProtonatedCarbonyl Protonated Carbonyl Carbinolamine->ProtonatedCarbonyl - R'NH₂ Products Ketone/Aldehyde + Amine ProtonatedCarbonyl->Products - H⁺

Caption: General mechanism of acid-catalyzed imine hydrolysis.

Q2: How does a trifluoromethyl (CF₃) group influence the stability of an adjacent imine bond?

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6][7] Its presence has a profound destabilizing effect on an adjacent imine bond.

  • Inductive Effect: The three highly electronegative fluorine atoms pull electron density away from the imine C=N bond. This strong inductive effect makes the imine carbon significantly more electron-deficient (electrophilic).[6][8]

  • Increased Susceptibility to Nucleophilic Attack: The enhanced electrophilicity of the imine carbon makes it a much more attractive target for nucleophiles, particularly water. This dramatically accelerates the rate of the initial and often rate-determining step of hydrolysis: the attack by water.[4][8]

In essence, while the CF₃ group is prized for its ability to enhance metabolic stability and binding affinity in drug candidates, it simultaneously renders adjacent imine linkages more prone to cleavage in aqueous environments.[9]

Q3: What is the role of pH in controlling imine hydrolysis?

The rate of imine hydrolysis is exquisitely sensitive to pH. The relationship is not linear and typically exhibits a "bell-shaped" curve where the maximum rate of hydrolysis occurs in mildly acidic conditions, often between pH 4 and 5.[4][10]

  • Acidic Conditions (pH < 4): While acid is required to protonate the imine and initiate hydrolysis, at very low pH, the concentration of the free water nucleophile decreases. More critically, if the parent amine of the imine has a pKa in this range, it can become protonated, shifting the overall equilibrium away from hydrolysis.[10]

  • Mildly Acidic Conditions (pH 4-6): This is often the "danger zone" for imine stability. There is a sufficient concentration of acid to efficiently protonate the imine, creating the reactive iminium ion, and a high concentration of water to act as the nucleophile.[4][10]

  • Neutral to Basic Conditions (pH > 7): As the pH increases, the concentration of H⁺ decreases. With less acid available to protonate the imine nitrogen, the initial activation step slows down considerably, leading to greater imine stability.[11][12] Many imine-based dynamic covalent systems are designed to operate at neutral or slightly basic pH to favor the "formed" state of the bond.[12]

pH RangeProtonation of ImineRate of HydrolysisPredominant State
1-3 HighModerate to LowHydrolysis products favored
4-6 OptimalMaximum Rapid hydrolysis
7-9 LowLowImine bond favored
> 10 Very LowVery LowImine bond highly favored
Caption: General impact of pH on the rate of imine hydrolysis.

Troubleshooting & Experimental Guides

This section provides practical solutions and step-by-step protocols for common issues encountered when working with CF₃-substituted imine ligands.

Issue 1: My ligand shows poor stability and rapid degradation in my aqueous assay buffer.

This is a classic problem stemming from the inherent reactivity of the CF₃-substituted imine. The first step is to confirm that hydrolysis is the cause and then systematically optimize conditions to mitigate it.

Troubleshooting Workflow start Start: Ligand Degradation Observed confirm 1. Confirm Hydrolysis (LC-MS, NMR) See Protocol 1 start->confirm optimize 2. Optimize Buffer pH (Screen pH 6.5 - 8.5) See Protocol 2 confirm->optimize check Stability Adequate? optimize->check success Success: Proceed with Assay check->success Yes advanced 3. Advanced Strategies - Reduce to Amine - Encapsulation check->advanced No

Sources

Validation & Comparative

1H NMR Chemical Shift of Aldehyde Proton in 5-Aryl Salicylaldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H NMR chemical shift of the aldehyde proton (-CHO) in 5-aryl salicylaldehydes is a critical spectroscopic marker for structural validation in drug discovery. Typically appearing in the 9.80 – 10.40 ppm range, this signal is distinctively deshielded due to the synergistic effects of the carbonyl anisotropy and a strong Intramolecular Hydrogen Bond (IMHB) with the ortho-hydroxyl group.

This guide analyzes how 5-aryl substituents modulate this shift compared to the unsubstituted parent scaffold. Experimental data indicates that 5-aryl groups induce a minor downfield shift (


 ppm) relative to salicylaldehyde, while strong electron-withdrawing groups (EWGs) like nitro drive the shift further downfield (

ppm) by enhancing the acidity of the phenolic hydroxyl and strengthening the IMHB.

Mechanistic Insight: The Structural Drivers

To interpret the NMR data accurately, one must understand the three forces governing the magnetic environment of the aldehyde proton in this scaffold.

Intramolecular Hydrogen Bonding (IMHB)

The defining feature of salicylaldehydes is the stable six-membered pseudo-ring formed between the phenolic -OH and the carbonyl oxygen.

  • Effect: This interaction locks the carbonyl group in a coplanar conformation with the aromatic ring.

  • NMR Consequence: The aldehyde proton is held in the deshielding cone of the benzene ring and the carbonyl group itself. Furthermore, the H-bond polarization reduces electron density at the carbonyl carbon, further deshielding the formyl proton.

  • Validation: Unlike intermolecular H-bonds, this shift is concentration-independent in non-polar solvents like

    
    .
    
Electronic Substituent Effects (Hammett Correlation)

The 5-position is para to the hydroxyl group and meta to the aldehyde group.

  • Transmission: Substituents at C5 primarily affect the acidity of the para-hydroxyl group.

  • Causality: An Electron-Withdrawing Group (EWG) at C5 (e.g., -NO2, -Aryl) increases the acidity of the phenol. A more acidic phenol forms a stronger IMHB with the carbonyl oxygen. This stronger coordination pulls more electron density from the carbonyl, resulting in a downfield shift (higher ppm) for both the -OH and -CHO protons.

Ring Current Anisotropy

The introduction of a 5-aryl ring extends the


-system. While the aldehyde proton is distant from the new aryl ring, the overall expansion of the conjugated system and slight changes in ring current intensity contribute to a minor global deshielding effect.

Comparative Analysis: Chemical Shift Trends

The following table synthesizes experimental 1H NMR data for 5-substituted salicylaldehydes. Note the correlation between the electronic nature of the substituent and the magnitude of the downfield shift.

Table 1: Comparative 1H NMR Shifts in


 (300-500 MHz) 
Compound5-Substituent (R)Aldehyde (-CHO)

(ppm)
Phenolic (-OH)

(ppm)
Electronic Effect (

)
Salicylaldehyde -H9.80 – 9.90 10.90 – 11.10Reference (0.00)
5-Phenylsalicylaldehyde -Phenyl (Aryl)10.00 – 10.10 11.10 – 11.20Weakly WD (+0.01)
5-(4-Methoxyphenyl) -Aryl-OMe9.98 – 10.05 11.05 – 11.15Weakly Donating (via Ar)
5-Bromosalicylaldehyde -Br9.85 – 9.95 11.00 – 11.10WD (+0.23)
5-Nitrosalicylaldehyde -NO210.30 – 10.40 11.60 – 11.80Strongly WD (+0.78)

WD = Withdrawing; shifts are approximate and may vary


 ppm based on concentration and temperature.
Key Observations
  • Aryl Impact: The addition of a phenyl ring at C5 causes a measurable but small downfield shift (~0.1-0.2 ppm) in the aldehyde proton. This confirms that while the aryl group extends conjugation, it does not drastically alter the electron density at the meta-aldehyde position directly.

  • The Nitro "Pull": The 5-nitro derivative shows a significant shift (>10.3 ppm). This validates the mechanism where increased phenol acidity (due to the para-nitro group) strengthens the IMHB, significantly perturbing the aldehyde proton.

  • Solvent Sensitivity: In DMSO-

    
    , the IMHB may be disrupted or competed with by the solvent (a strong H-bond acceptor), potentially causing the -OH peak to broaden or shift, though the -CHO peak remains relatively stable.
    

Visualization of Mechanistic Pathways[1]

The following diagram illustrates the interplay between the 5-aryl substituent, the intramolecular hydrogen bond, and the resulting NMR signals.

G cluster_0 Structural Inputs cluster_1 Mechanistic Drivers cluster_2 NMR Output Substituent 5-Aryl Substituent (Electronic Nature) Acidity Phenol Acidity (Para Effect) Substituent->Acidity Induction/Resonance Anisotropy Ring Current Anisotropy Substituent->Anisotropy Extended u03c0-System Scaffold Salicylaldehyde Core IMHB Intramolecular H-Bond Strength Scaffold->IMHB Acidity->IMHB Modulates Strength OH_Shift OH Signal (>11.0 ppm) IMHB->OH_Shift Deshielding CHO_Shift CHO Signal (9.9 - 10.4 ppm) IMHB->CHO_Shift Deshielding Anisotropy->CHO_Shift Minor Contribution

Caption: Causal pathway linking 5-position substitution to observed NMR chemical shifts via H-bond modulation.

Experimental Protocol: Synthesis & Characterization

For researchers synthesizing these derivatives via Suzuki-Miyaura coupling, the following workflow ensures high-fidelity data acquisition.

Synthesis (Suzuki Coupling)
  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (2.0 eq).[1]

  • Conditions: Toluene/Water (10:1), 100°C, 12h under Argon.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Salicylaldehydes can streak on silica due to the acidic phenol; adding 1% acetic acid to the eluent can improve resolution.

NMR Sample Preparation

To ensure the chemical shifts reported in Table 1 are reproducible:

  • Solvent Choice: Use Chloroform-d (

    
    ) .
    
    • Why: It is non-polar and does not disrupt the intramolecular hydrogen bond. DMSO-

      
       can compete for the phenolic proton, altering the chemical shift and potentially breaking the IMHB.
      
  • Concentration: Prepare a dilute solution (~10 mg in 0.6 mL).

    • Why: While IMHB is concentration-independent, high concentrations can induce intermolecular stacking (

      
       interactions) that may slightly shift aromatic signals.
      
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the aldehyde proton, which can have a longer
      
      
      than bulk protons.
    • Reference to TMS (0.00 ppm) or residual

      
       (7.26 ppm).
      

References

  • Royal Society of Chemistry. Supporting Information: Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates. Retrieved from [Link]

  • SpectraBase. Salicylaldehyde 1H NMR Spectrum. Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shift Ranges. Retrieved from [Link]

Sources

IR Spectrum Analysis: Carbonyl Stretch of 2-Hydroxy-5-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR carbonyl stretch frequencies of 2-hydroxy-5-substituted benzaldehydes, designed for researchers in structural chemistry and drug development.

Executive Summary: The Diagnostic "Red Shift"

In the infrared analysis of benzaldehyde derivatives, the carbonyl stretching frequency (


) serves as a sensitive reporter of electronic environment and molecular conformation.

For 2-hydroxy-5-substituted benzaldehydes (salicylaldehyde derivatives), the defining feature is a significant low-frequency shift (Red Shift) of the carbonyl band to 1660–1670 cm⁻¹ , compared to


 cm⁻¹ for unsubstituted benzaldehyde. This shift is driven by Intramolecular Hydrogen Bonding (IMHB)  between the phenolic hydroxyl and the carbonyl oxygen.

Key Takeaway: The stability and frequency of this band are modulated by substituents at the 5-position (para to the hydroxyl group), which tune the acidity of the hydrogen bond donor.

Mechanistic Foundation: The Chelation Effect

The depression of the carbonyl frequency is not merely an inductive effect; it is a result of resonance-assisted hydrogen bonding (RAHB).

  • Vibrational Physics: The frequency of vibration is proportional to the square root of the force constant (

    
    ).
    
  • The Mechanism: The formation of a 6-membered chelate ring draws electron density from the C=O double bond toward the oxygen atom to satisfy the hydrogen bond. This reduces the bond order of the carbonyl (lowering

    
    ), effectively giving it partial single-bond character.
    
Diagram 1: Resonance-Assisted Hydrogen Bonding (RAHB)

The following diagram illustrates the electronic push-pull mechanism that leads to the frequency shift.

IMHB_Mechanism Substituent 5-Position Substituent (Modulates OH Acidity) Phenol Phenolic OH (H-Bond Donor) Substituent->Phenol Inductive/Resonance Effect Chelate 6-Membered Chelate Ring Phenol->Chelate Proton Donation Carbonyl Carbonyl (C=O) (H-Bond Acceptor) Chelate->Carbonyl Reduces Bond Order (k↓) Carbonyl->Chelate Lone Pair Acceptance Frequency Frequency Shift (↓ νC=O to ~1665 cm⁻¹) Carbonyl->Frequency Direct Correlation

Caption: The 5-position substituent alters the acidity of the phenolic proton, strengthening or weakening the chelate ring, which directly impacts the carbonyl force constant.

Comparative Performance Guide

This section compares the 2-hydroxy-5-substituted series against critical reference standards to isolate the effect of the intramolecular bond.

Table 1: The "Ortho" Effect (Intra- vs. Intermolecular)

Solvent: CCl₄ (Non-polar solvent prevents solvent interference)

CompoundStructure

(cm⁻¹)
Mechanism
Benzaldehyde Unsubstituted1703 Free Carbonyl (Reference)
4-Hydroxybenzaldehyde Para-isomer1693 Intermolecular H-bonding (dimers); shifts higher in dilute solution.
2-Methoxybenzaldehyde Ortho-methoxy1685 Steric/Inductive only; No H-bond donor .
Salicylaldehyde Ortho-hydroxy1666 Strong IMHB . Stable to dilution.
Table 2: 5-Substituted Salicylaldehyde Derivatives

The substituent at position 5 is para to the hydroxyl group. Its primary role is modulating the acidity of the donor proton.

Substituent (5-Pos)Electronic NatureEffect on Phenol (OH)Predicted

Experimental Insight
-H (Salicylaldehyde)NeutralBaseline Acidity1666 cm⁻¹ Standard chelation.
-Cl (Chloro)Weak EWGIncreases Acidity1668 cm⁻¹ Strong IMHB maintained. The inductive withdrawal from the ring slightly stiffens the C=O, counteracting the H-bond drop.
-NO₂ (Nitro)Strong EWGSignificantly Increases Acidity1660-1675 cm⁻¹ Creates a very strong H-bond donor. However, strong electron withdrawal from the ring can also increase the C=O force constant.
-OCH₃ (Methoxy)EDGDecreases Acidity> 1670 cm⁻¹ Weaker H-bond donor leads to a less efficient frequency reduction (shift toward free aldehyde).

Critical Note: In 5-chlorosalicylaldehyde, Fermi resonance is often observed, splitting the carbonyl band into a doublet (e.g., 1685/1668 cm⁻¹).[1] The lower value corresponds to the fundamental stretching mode modified by the H-bond.

Experimental Protocol: Validating the IMHB

To rigorously prove that a frequency shift is due to intramolecular (chelation) rather than intermolecular (dimerization) bonding, you must perform a dilution study.

Diagram 2: Validation Workflow

Protocol_Workflow Start Sample Preparation Solvent Select Non-Polar Solvent (CCl₄ or CHCl₃) Start->Solvent Scan1 Scan 1: High Conc. (0.1 M) Solvent->Scan1 Scan2 Scan 2: Low Conc. (0.001 M) Scan1->Scan2 Decision Does ν(C=O) Shift? Scan2->Decision ResultA Yes (Shift Up): Intermolecular (e.g., 4-Hydroxybenzaldehyde) Decision->ResultA Frequency Changes ResultB No (Constant): Intramolecular (2-Hydroxy-5-R-benzaldehyde) Decision->ResultB Frequency Stable

Caption: Dilution protocol to distinguish chelated systems (concentration independent) from aggregated systems.

Step-by-Step Methodology
  • Solvent Selection: Use Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Avoid alcohols or DMSO, as they will disrupt the intramolecular bond by competing for hydrogen bonding.

  • Baseline Scan (Concentrated): Prepare a 0.1 M solution. Record the spectrum, focusing on the 1600–1750 cm⁻¹ region.

  • Dilution Scan: Dilute the sample by a factor of 10 to 100 (down to ~0.001 M). Increase the path length of the cell (e.g., from 0.1 mm to 1.0 mm) to compensate for the lower concentration.

  • Analysis:

    • If the peak at ~1665 cm⁻¹ remains unchanged in position and shape, the H-bond is Intramolecular (Salicylaldehyde type).

    • If the peak shifts upward to ~1700 cm⁻¹ and a broad OH band sharpens, the H-bond was Intermolecular .

References
  • NIST Chemistry WebBook. Benzaldehyde, 5-chloro-2-hydroxy- IR Spectrum. National Institute of Standards and Technology.[2][3] Link

  • BenchChem. Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes.Link

  • Fausto, R., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A. Link

  • Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • ChemicalBook. 4-Hydroxybenzaldehyde IR Spectrum.Link

Sources

A Comparative Guide to the Fluorescence Properties of Trifluoromethyl- vs. Methyl-Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers engaged in the development of fluorescent probes, sensors, and optoelectronic materials, understanding the nuanced effects of substituent choice on a fluorophore's core is paramount. Salicylaldehydes, renowned for their characteristic fluorescence derived from Excited-State Intramolecular Proton Transfer (ESIPT), serve as a foundational scaffold for countless applications. The functionalization of this scaffold with electron-donating or electron-withdrawing groups can profoundly alter its photophysical properties. This guide provides an in-depth comparison of the anticipated fluorescence behavior of salicylaldehydes substituted with a potent electron-withdrawing trifluoromethyl (-CF₃) group versus a classic electron-donating methyl (-CH₃) group. While direct, side-by-side quantitative data for this specific pair is not abundant in published literature, we can construct a robust comparative framework based on well-established photophysical principles and data from analogous molecular systems. This guide will elucidate the mechanistic underpinnings of substituent effects on the ESIPT process, present a representative data comparison, and provide detailed experimental protocols for the synthesis and characterization of these compounds.

The Photophysical Engine: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of salicylaldehyde and its derivatives is not a simple emission from the initially excited state. It is a four-level photophysical process governed by ESIPT. Upon absorption of a photon (hν_Abs), the ground state enol tautomer (E) is promoted to its excited singlet state (E). In this excited state, the acidity of the phenolic proton dramatically increases, while the basicity of the carbonyl oxygen is enhanced. This drives an ultrafast proton transfer (< 1 ps) to form an excited-state keto tautomer (K). It is this keto tautomer that is responsible for the characteristic, large Stokes-shifted fluorescence (hν_Em). The molecule then relaxes to the ground state keto form (K) before rapidly reverting to the more stable enol tautomer (E), completing the cycle.

The efficiency of this entire process, and thus the final fluorescence intensity, is critically dependent on the kinetics and thermodynamics of the proton transfer step. This is where aromatic substituents play a decisive role.

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Enol* (E*) E->E_star Absorption (hν_Abs) K Keto (K) K->E Tautomerization E_star->E Non-radiative decay K_star Keto* (K*) E_star->K_star ESIPT (k_PT) K_star->K Fluorescence (hν_Em) K_star->K Non-radiative decay

Caption: The four-level photocycle of ESIPT in salicylaldehydes.

The Role of Substituents: A Tale of Two Effects

The electronic nature of a substituent on the aromatic ring directly modulates the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby "tuning" the ESIPT process.

  • Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl group (typically at the 5-position, para to the hydroxyl) enriches the electron density of the aromatic ring through a combination of a weak inductive effect and hyperconjugation. This increased electron density enhances the basicity of the carbonyl oxygen, making it a more effective proton acceptor in the excited state. Theoretical studies on related systems suggest that EDGs strengthen the intramolecular hydrogen bond, which can lower the energy barrier for proton transfer and facilitate a more efficient ESIPT process.[1][2][3]

  • Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect (-I effect) of the three fluorine atoms. It withdraws electron density from the aromatic ring, which has two major consequences. First, it increases the acidity of the phenolic proton, making it easier to donate. Second, and more critically, it significantly decreases the electron density at the carbonyl oxygen, reducing its proton-accepting ability. The net result is often a weakening of the intramolecular hydrogen bond and a potential increase in the energy barrier for ESIPT, making the process less favorable.[1]

Substituent_Effects cluster_EDG Electron-Donating Group (-CH₃) cluster_EWG Electron-Withdrawing Group (-CF₃) EDG_Start Methyl group enriches ring -electron density EDG_Effect1 Increases basicity of Carbonyl Oxygen EDG_Start->EDG_Effect1 EDG_Effect2 Strengthens H-Bond EDG_Effect1->EDG_Effect2 EDG_Result Facilitates ESIPT EDG_Effect2->EDG_Result EWG_Start Trifluoromethyl group withdraws ring -electron density EWG_Effect1 Decreases basicity of Carbonyl Oxygen EWG_Start->EWG_Effect1 EWG_Effect2 Weakens H-Bond EWG_Effect1->EWG_Effect2 EWG_Result Hinders ESIPT EWG_Effect2->EWG_Result

Caption: Opposing effects of -CH₃ and -CF₃ on the ESIPT driving force.

Comparative Photophysical Data: A Representative Analysis

As previously noted, a single study providing a direct comparison is elusive. However, based on the mechanistic principles discussed, we can assemble a representative table of expected photophysical properties for 5-methylsalicylaldehyde and 5-trifluoromethylsalicylaldehyde in a common non-polar solvent like cyclohexane.

Parameter5-Methylsalicylaldehyde (Expected)5-Trifluoromethylsalicylaldehyde (Expected)Rationale for Expected Trend
λ_abs (nm) ~330~325The -CH₃ group's donating nature slightly red-shifts the π-π* transition compared to the -CF₃ group.
λ_em (nm) ~440~420A more efficient ESIPT in the methyl derivative leads to a more stabilized K* state, resulting in a lower energy (red-shifted) emission. The less favorable ESIPT in the trifluoromethyl derivative results in emission from a less-stabilized K* state, hence it is blue-shifted.
Stokes Shift (nm) ~110~95The larger shift is a direct consequence of the more pronounced difference between the absorption (E) and emission (K) states, indicative of a more efficient ESIPT process.
Quantum Yield (Φ_F) HigherLowerThe facilitated ESIPT in the methyl derivative provides a more dominant radiative decay pathway from the K state, outcompeting non-radiative decay pathways. The hindered ESIPT in the trifluoromethyl derivative may open up alternative non-radiative decay channels from the E* state, thus quenching fluorescence and lowering the quantum yield.

Interpretation: The data trends underscore the profound control exerted by the substituents. The electron-donating -CH₃ group acts as an "ESIPT enhancer," leading to a more robust, red-shifted fluorescence with a higher quantum yield. Conversely, the electron-withdrawing -CF₃ group acts as an "ESIPT inhibitor," resulting in a weaker, blue-shifted fluorescence. This makes the methyl-substituted compound a better candidate for applications requiring high brightness, while the trifluoromethyl-substituted analogue might be explored for ratiometric sensing where modulation of the ESIPT process is desired.

Experimental Protocols

To validate the expected results, the following protocols provide a reliable methodology for synthesis and characterization.

Protocol 4.1: Synthesis of 5-Trifluoromethylsalicylaldehyde

This protocol is based on the Duff reaction, a standard method for the formylation of phenols.

Materials:

  • 4-Trifluoromethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% v/v)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-trifluoromethylphenol (1 eq.), HMTA (1.5 eq.), glycerol (10 eq.), and boric acid (0.5 eq.).

  • Heating: Heat the mixture with stirring to 150-160 °C for 2 hours. The mixture will become a dark, viscous liquid.

  • Hydrolysis: Cool the reaction mixture to 90 °C. Carefully add 50% sulfuric acid (5 eq.) to the flask. Re-heat the mixture to reflux for 30 minutes to hydrolyze the intermediate.

  • Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to yield the pure product.

Protocol 4.2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol uses the comparative method, which is reliable and widely used.[4][5] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks

  • Quinine sulfate (standard)

  • Synthesized salicylaldehydes (test samples)

  • Spectroscopic grade solvent (e.g., cyclohexane)

  • 0.1 M Sulfuric Acid

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard (quinine sulfate in 0.1 M H₂SO₄) and the test samples (in cyclohexane) at a concentration of 10⁻³ M.

  • Prepare Dilutions: From the stock solutions, prepare a series of five dilutions for both the standard and each test sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.[5]

  • Measure Absorbance: For each solution, record the absorbance at the chosen excitation wavelength (e.g., 330 nm).

  • Measure Fluorescence: Using the same excitation wavelength, record the fluorescence emission spectrum for each solution. Ensure the spectrometer settings (e.g., slit widths) are kept constant for all measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test samples, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The data should yield a straight line. The quantum yield of the test sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the plots for the test sample and standard, respectively.

    • η_x and η_st are the refractive indices of the solvents used for the test sample and standard.

QY_Workflow A Prepare Stock Solutions (Standard & Test) B Create Dilution Series (Abs < 0.1) A->B C Measure Absorbance at λ_ex B->C D Measure Fluorescence (same λ_ex) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradients (Grad_x, Grad_st) F->G H Calculate Quantum Yield (Φ_x) using comparative formula G->H

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion and Outlook

The choice between a methyl and a trifluoromethyl substituent provides a powerful tool for tuning the photophysical properties of salicylaldehyde-based fluorophores. The electron-donating methyl group is predicted to enhance fluorescence intensity and red-shift the emission by facilitating the critical ESIPT process. In contrast, the electron-withdrawing trifluoromethyl group is expected to inhibit ESIPT, leading to lower fluorescence intensity and a blue-shifted emission.

These divergent properties open distinct avenues for application. Methyl-substituted salicylaldehydes are ideal for developing bright, stable fluorescent labels and materials. The sensitivity of the ESIPT process in trifluoromethyl-substituted analogues to environmental factors that might further modulate the intramolecular hydrogen bond makes them intriguing candidates for developing ratiometric sensors for ions or changes in local polarity. The protocols outlined herein provide a clear path for any research group to synthesize these compounds and empirically validate these photophysical principles, paving the way for the rational design of next-generation fluorescent materials.

References

  • Efficient synthetic procedures for the preparation of acid hydrazines and hydrazides were developed... (Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides). PubMed.
  • Synthesis of substituted salicylaldehyde derivatives.
  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI.
  • Synthesis of substituted salicylaldehyde derivatives.
  • Electronic effect on the optical properties and sensing ability of AIEgens with ESIPT process based on salicylaldehyde azine.
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Deriv
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.
  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. PubMed.
  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline.
  • Measurement of Fluorescence Quantum Yields on ISS Instrument
  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PMC.
  • Effect of introducing electron-donating and electron-withdrawing substituents on the ESIPT process and fluorescence properties of 2-hydroxy-3-phenyliminomethyl-10-butyl phenothiazine deriv
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Fluorescence quantum yields of natural organic m
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic M

Sources

Technical Comparison: Thermal Characterization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the thermal properties and characterization of 2-Formyl-4-(4-trifluoromethylphenyl)phenol (IUPAC synonym: 5-(4-trifluoromethylphenyl)salicylaldehyde). It is designed for researchers synthesizing this compound via Suzuki-Miyaura coupling or formylation, providing a framework to distinguish the product from key precursors and impurities.

Executive Summary & Structural Context

2-Formyl-4-(4-trifluoromethylphenyl)phenol is a biphenyl salicylaldehyde derivative commonly used as a building block for Schiff base ligands and fluorinated pharmaceuticals (e.g., HCV inhibitors).

Accurate thermal characterization is critical because the melting point of this product lies in a range easily confused with its halogenated precursors if not strictly purified. The presence of the trifluoromethyl (-CF3) group at the 4'-position introduces significant lattice stability compared to the non-fluorinated analog, typically elevating the melting point and altering solubility profiles.

Structural Causality
  • Intramolecular H-Bonding: The ortho-hydroxyl and formyl groups form a strong intramolecular hydrogen bond (O-H···O=C), locking the salicylaldehyde moiety into a planar conformation.

  • Biphenyl Twist: The steric bulk of the phenyl rings creates a dihedral twist, preventing perfect planarity, while the -CF3 group adds dipole-dipole interactions that increase lattice energy relative to the 5-phenyl analog.

Comparative Melting Point Data

The following table contrasts the target compound with its specific synthesis precursors and structural analogs. Use this data to validate reaction completion (e.g., disappearance of the 5-bromosalicylaldehyde peak).

CompoundStructure / RoleMelting Point (°C)Key Characteristic
Target Product 5-(4-CF3-phenyl)salicylaldehyde 130 – 140°C *Expected Range (Biphenyl)
Precursor A 5-Bromosalicylaldehyde105 – 107°CDistinctly lower MP; indicates incomplete coupling.
Precursor B 4-Trifluoromethylphenylboronic acid238 – 242°CVery high MP; indicates residual reagent.
Analog 5-Phenylsalicylaldehyde100 – 102°CLacks -CF3; lower lattice energy.
Analog 5-Fluorosalicylaldehyde82 – 85°CSingle fluorine atom; significantly lower MP.

*Note: The melting point of the target can vary based on the polymorph and solvent of recrystallization (e.g., EtOH vs. Toluene). The range 130–140°C is estimated based on structural analogs and patent literature for similar fluorinated biphenyl aldehydes.

Synthesis & Characterization Workflow

The synthesis typically involves a Suzuki-Miyaura Coupling of 5-bromosalicylaldehyde with 4-trifluoromethylphenylboronic acid. The following diagram illustrates the critical checkpoints where MP determination serves as a purity gate.

SynthesisWorkflow Start 5-Bromosalicylaldehyde (MP: 105-107°C) Reaction Suzuki Coupling (Reflux) Start->Reaction Reagent 4-CF3-Phenylboronic Acid (MP: >230°C) Reagent->Reaction Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Reaction Crude Crude Solid (Mixed MP) Reaction->Crude Workup Purification Recrystallization (EtOH/H2O) Crude->Purification Final Target Product (MP: >130°C) Purification->Final Purity Check Final->Purification If MP < 125°C

Caption: Synthesis workflow highlighting the critical MP shift from ~106°C (Starting Material) to >130°C (Product).

Experimental Protocols (Self-Validating)

Protocol A: Capillary Melting Point Determination

Use this for routine purity checks during workup.

  • Sample Prep: Dry the solid under vacuum (40°C, 2 hours) to remove solvent inclusions which depress MP.

  • Loading: Pack 2-3 mm of sample into a defined capillary tube. Ensure tight packing by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 90°C.

    • Critical Phase: Slow Ramp (1°C/min) from 95°C to 150°C.

  • Validation:

    • Onset: First drop of liquid.

    • Clear Point: Complete liquefaction.

    • Pass Criteria: Range < 2°C (e.g., 136.0 – 137.5°C). A range > 3°C indicates >5% impurity (likely unreacted 5-bromosalicylaldehyde).

Protocol B: Differential Scanning Calorimetry (DSC)

Use this for final characterization and polymorph screening.

  • Instrument: Calibrate with Indium (MP 156.6°C) and Zinc.

  • Pan: Hermetically sealed Aluminum pan (prevents sublimation of the aldehyde).

  • Cycle:

    • Equilibrate at 25°C.

    • Heat to 160°C at 5°C/min.

    • Cool to 25°C at 10°C/min (to check for recrystallization or glass transition).

    • Re-heat to 160°C.

  • Interpretation:

    • Sharp Endotherm: Represents the pure melting event.

    • Shoulder Peak: If observed on the low-temperature side (approx. 105°C), it confirms residual 5-bromosalicylaldehyde.

Troubleshooting & Purity Analysis

If your experimental melting point is 100–115°C , your reaction is likely incomplete.

  • Scenario 1 (MP ~106°C): Recovered Starting Material. The coupling failed. Check catalyst activity (Pd black formation) or oxygen presence.

  • Scenario 2 (MP ~115–125°C): Eutectic Mixture. The product is present but co-crystallized with starting material.[1]

    • Solution: Perform a column chromatography purification (Silica gel, Hexane:EtOAc 9:1) before recrystallization. The aldehyde group makes the product slightly less polar than the boronic acid but similar to the bromo-precursor.

References

  • Lindoy, L. F., et al. (1998). "Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction." Synthesis, 1029-1032. (Provides characterization logic for 5-substituted salicylaldehydes).

  • Gong, Y., et al. (2009). "Suzuki Coupling of Aryl Bromides with Arylboronic Acids." Journal of Organic Chemistry. (General protocol for biphenyl synthesis).
  • Thermo Fisher Scientific. "5-(Trifluoromethoxy)salicylaldehyde Product Specifications." (Analogous data for fluorinated salicylaldehydes).

  • Sigma-Aldrich. "5-Bromosalicylaldehyde Safety Data Sheet & Properties." (Precursor data validation).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Fluorinated Biphenyl Aldehydes (e.g., 4'-fluoro[1,1'-biphenyl]-4-carbaldehyde). Primary Application: Structural elucidation in drug discovery (metabolic stability probes) and liquid crystal synthesis. Analytical Challenge: Distinguishing positional isomers and maintaining halogen integrity during ionization.

This guide provides a technical analysis of the Electron Ionization (EI) fragmentation patterns of fluorinated biphenyl aldehydes. Unlike their chlorinated or brominated analogs, fluorinated derivatives exhibit unique C-F bond stability, resisting dehalogenation and altering standard aromatic fragmentation pathways. We compare these patterns against non-fluorinated and other halogenated alternatives to provide a robust framework for identification.

Part 1: Mechanistic Deep Dive

The mass spectral signature of fluorinated biphenyl aldehydes is governed by two competing forces: the lability of the aldehyde hydrogen and the extreme stability of the aromatic carbon-fluorine bond (


).
Primary Fragmentation Pathway (The Aldehyde Cascade)

Upon electron impact (70 eV), the molecular ion


 is formed with high intensity due to the biphenyl system's ability to delocalize the radical cation. The fragmentation sequence follows a predictable "Aldehyde Cascade":
  • 
    -Cleavage (Formation of Acylium Ion): 
    The radical cation ejects the aldehydic hydrogen atom. This is the dominant low-energy pathway, driven by the formation of a resonance-stabilized acylium cation.
    
    
    
    
  • Decarbonylation (Loss of Neutral CO): The acylium ion subsequently ejects a neutral carbon monoxide molecule. This results in a fluorinated biphenyl cation, often the second most abundant peak.

    
    
    
The Fluorine Effect (Stability vs. Elimination)

Unlike chlorine or bromine, fluorine rarely undergoes direct homolytic cleavage (


 is negligible). However, it influences fragmentation through HF Elimination , particularly in ortho-isomers.
  • Para/Meta Isomers: The C-F bond remains intact. The

    
     ion (fluorobiphenyl cation) is highly stable.
    
  • Ortho Isomers: If the fluorine is ortho to the inter-ring bond or the aldehyde group, a rearrangement can occur leading to the expulsion of neutral hydrogen fluoride (HF, 20 Da), creating a radical cation with a fused ring structure (fluorenyl-type cation).

Visualization of Signaling Pathways (Graphviz)

FragmentationPath M Molecular Ion [M]+. (Stable Biphenyl Core) M_minus_H Acylium Ion [M-H]+ (Base Peak Candidate) M->M_minus_H -H• (α-cleavage) M_minus_CHO Fluorobiphenyl Cation [M-CHO]+ (m/z = M-29) M->M_minus_CHO -CHO• (Direct) M_minus_H->M_minus_CHO -CO (Decarbonylation) Fluorenyl Fluorenyl Cation [M-CHO-HF]+ (Ring Closure) M_minus_CHO->Fluorenyl -HF (Ortho-effect only) Benzylic Phenyl Cation (Ring Cleavage) M_minus_CHO->Benzylic High Energy Fragmentation

Caption: Figure 1. EI-MS fragmentation tree for fluorinated biphenyl aldehydes showing the dominant decarbonylation pathway.

Part 2: Comparative Analysis

This section compares the analytical performance of Fluorinated Biphenyl Aldehydes against their non-fluorinated and chlorinated counterparts.

Comparison Table: Mass Spectral Signatures
FeatureFluorinated Biphenyl Aldehyde Chlorinated Biphenyl Aldehyde Non-Fluorinated Biphenyl Aldehyde
Molecular Ion Stability High. C-F bond does not fragment.Medium. C-Cl bond may cleave.High. Stable aromatic system.
Isotope Pattern Single Peak.

F is monoisotopic.
M+2 Pattern. Distinct 3:1 ratio (

Cl/

Cl).[1]
Standard. Based on

C natural abundance.
Characteristic Loss M-1, M-29. (H, CO).[2][3] HF loss (M-20) is rare but diagnostic.M-35/37. Direct loss of Cl[1]• is common.[3][4][5]M-1, M-29. (H, CO).[3]
Base Peak Often M-1 (Acylium) or M-29 (Biphenyl).Often M-29 or [M-Cl]+ .M-1 or M-29 .
Resolution Utility High. F-tag shifts mass by +18 Da vs H, without isotope clutter.Medium. Isotope clusters can complicate low-res spectra.Baseline. Reference standard.
Performance Insights
  • Metabolic Stability Probe:

    • Fluorinated: The C-F bond mimics the C-H bond sterically but blocks metabolic oxidation at that specific site. In MS, this is validated by the absence of

      
       peaks, confirming the tag remains attached during analysis.
      
    • Chlorinated: The C-Cl bond is weaker. In MS, significant

      
       peaks can mimic the non-halogenated species, potentially leading to false identifications in complex mixtures.
      
  • Isomer Differentiation:

    • Fluorinated:Ortho-fluorine substitution often yields a distinct

      
       or 
      
      
      
      peak due to the proximity effect, allowing differentiation from meta or para isomers which lack this pathway.
    • Non-Fluorinated: Positional isomers (o/m/p) are notoriously difficult to distinguish by MS alone as they produce identical fragment ions (m/z 152 for biphenyl cation).

Part 3: Experimental Protocol (Self-Validating)

Objective: To obtain reproducible EI-MS spectra for structure confirmation of 4'-fluoro[1,1'-biphenyl]-4-carbaldehyde.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reason: High solubility of biphenyls; volatile solvent prevents background noise.

  • Concentration: 10 µg/mL (10 ppm). Reason: Aromatic aldehydes have high ionization efficiency; higher concentrations cause detector saturation.

GC-MS Configuration
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min. Logic: Rapid ramp prevents thermal degradation of the aldehyde while resolving isomers.

MS Acquisition Parameters[7][8]
  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI), 70 eV.

  • Scan Range: m/z 50 – 350.

  • Solvent Delay: 3.0 min.

Validation Criteria (The "Trust" Check)

To confirm the data is valid, the spectrum must meet these criteria:

  • Molecular Ion Check: The

    
     peak (e.g., m/z 200 for fluoro-biphenyl-carboxaldehyde) must be clearly visible (>20% relative abundance).
    
  • The "M-1" Rule: A significant peak at

    
     must be present. If absent, the aldehyde may have oxidized to the carboxylic acid (check for M+16) or reduced to the alcohol.
    
  • Contamination Check: Absence of m/z 149 (phthalate plasticizer) as the base peak.

Workflow Diagram

Protocol Sample Sample Prep 10 ppm in DCM Inlet GC Inlet 250°C, Splitless Sample->Inlet Separation Separation DB-5ms Column 80->280°C Inlet->Separation Ionization Ionization EI (70eV) Separation->Ionization Detection Detection Scan m/z 50-350 Ionization->Detection Validation Validation Check M+ & M-1 Detection->Validation

Caption: Figure 2.[6] Standardized GC-MS workflow for fluorinated biphenyl aldehyde analysis.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Fluorinated Aromatics." NIST Chemistry WebBook. [Link]

  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer. (Chapter on Fragmentation of Aldehydes and Halogenated Compounds). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). "Interpretation of Mass Spectra." University Science Books. (Standard reference for

    
    -cleavage mechanisms). [Link]
    
  • Jobst, K. J., et al. (2013). "The fragmentation behavior of fluorinated and chlorinated aromatics."[7] Journal of Mass Spectrometry. (Comparative halogen loss mechanisms).

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-(4-trifluoromethylphenyl)salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The crystal structure of a compound dictates its physical properties, solid-state reactivity, and, crucially for drug development, its interaction with biological targets. This guide provides an in-depth comparative analysis of the crystal structures of 5-(4-trifluoromethylphenyl)salicylaldehyde and its derivatives, offering insights into the influence of the trifluoromethylphenyl moiety on molecular conformation and supramolecular assembly.

The introduction of a trifluoromethyl (-CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a valuable substituent in medicinal chemistry.[1] Its strong electron-withdrawing nature and steric bulk influence intermolecular interactions, leading to unique crystal packing arrangements. This guide will explore these effects through a comparative lens, supported by experimental data and established analytical protocols.

Synthesis and Spectroscopic Characterization: Laying the Foundation

The journey to understanding a crystal structure begins with the successful synthesis and characterization of the target compounds. The 5-(4-trifluoromethylphenyl)salicylaldehyde scaffold is typically synthesized via cross-coupling reactions, followed by formylation. Derivatives, such as Schiff bases, are then commonly prepared through condensation reactions with various amines.[2][3]

A crucial first step is the unambiguous confirmation of the molecular structure using a suite of spectroscopic techniques.

Comparative Spectroscopic Analysis:
Technique5-(4-trifluoromethylphenyl)salicylaldehydeSchiff Base DerivativesKey Comparative Insights
¹H NMR Aldehydic proton (~9.9 ppm), distinct aromatic signals.Disappearance of the aldehydic proton signal, appearance of an imine proton (-CH=N-) signal (~8.3-9.1 ppm).[2]Confirms the formation of the Schiff base. The chemical shift of the imine proton can be sensitive to the electronic nature of the amine substituent.
¹³C NMR Carbonyl carbon (~196 ppm).Imine carbon (~160-165 ppm).Provides further evidence of the C=N bond formation.
FT-IR Strong C=O stretching vibration (~1680 cm⁻¹).Disappearance of the C=O stretch and appearance of a C=N stretching vibration (~1540-1630 cm⁻¹).[4]A clear diagnostic tool for the conversion of the aldehyde to the Schiff base. The C-F stretching bands are typically observed in the 1100-1350 cm⁻¹ region.[1]
UV-Vis π → π* transitions of the aromatic system.Additional electronic transitions associated with the extended conjugation of the Schiff base.[2]Can provide information on the electronic effects of different substituents on the overall chromophore.

Experimental Protocol: Synthesis of a 5-(4-trifluoromethylphenyl)salicylaldehyde Schiff Base Derivative

  • Dissolution: Dissolve 1 mmol of 5-(4-trifluoromethylphenyl)salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (1 mmol) of the desired primary amine, also dissolved in a minimal amount of ethanol.

  • Reaction: Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

The Core Directive: Crystal Growth and Single-Crystal X-ray Diffraction

The pinnacle of solid-state structural analysis is single-crystal X-ray diffraction (SCXRD). Obtaining high-quality single crystals is often the most challenging yet critical step in the process.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is loosely covered to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A solution of the compound in a solvent in which it is soluble is placed in a small vial. This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

A Comparative Analysis of Crystal Packing and Intermolecular Interactions

The presence of the 4-trifluoromethylphenyl group introduces a fascinating interplay of intermolecular forces that govern the crystal packing. A comparative analysis of the crystal structures of different derivatives reveals key recurring motifs and substituent-dependent variations.

Key Intermolecular Interactions:
  • Hydrogen Bonding: In the parent salicylaldehyde and its derivatives, the hydroxyl group is a potent hydrogen bond donor. In Schiff base derivatives, the imine nitrogen can act as a hydrogen bond acceptor. These N-H···O or O-H···N interactions often lead to the formation of chains or dimers.[5][6]

  • Halogen Bonding: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding (C-F···X), although these are generally weaker interactions.

  • π-π Stacking: The aromatic rings of the salicylaldehyde and the trifluoromethylphenyl moieties provide opportunities for π-π stacking interactions, which contribute significantly to the stability of the crystal lattice.[7]

  • C-H···F and C-H···O Interactions: These weak hydrogen bonds are numerous in the crystal structures and collectively play a crucial role in the overall packing arrangement.[5][7]

Visualization of Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography Crystallographic Analysis synthesis Synthesis of Derivatives purification Purification (Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FT-IR purification->ftir uvvis UV-Vis purification->uvvis crystal_growth Single Crystal Growth nmr->crystal_growth ftir->crystal_growth uvvis->crystal_growth scxrd SCXRD Data Collection crystal_growth->scxrd structure_solution Structure Solution & Refinement scxrd->structure_solution analysis Crystal Packing Analysis structure_solution->analysis

Caption: Experimental workflow for crystal structure analysis.

Comparative Crystal Packing Analysis:
DerivativeKey Intermolecular InteractionsCrystal Packing MotifImpact of Trifluoromethylphenyl Group
Parent Salicylaldehyde O-H···O hydrogen bonds, C-H···O interactions, π-π stacking.Herringbone or layered structures.The bulky and electron-withdrawing -CF3 group can disrupt simple packing motifs and introduce more complex three-dimensional networks.
Schiff Base (Aliphatic Amine) N-H···O or O-H···N hydrogen bonds, C-H···F interactions.Often forms one-dimensional chains or dimers via hydrogen bonding.The trifluoromethyl group can influence the orientation of the aliphatic chain and participate in weak C-H···F interactions.
Schiff Base (Aromatic Amine) N-H···O or O-H···N hydrogen bonds, π-π stacking between multiple aromatic rings, C-H···F interactions.Complex layered or three-dimensional networks stabilized by a combination of hydrogen bonding and extensive π-π stacking.The trifluoromethylphenyl group significantly contributes to the π-system, leading to more pronounced π-π stacking interactions and potentially influencing the dihedral angles between the aromatic rings.[7]

Visualization of Intermolecular Interactions:

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B OH1 O-H O2 O OH1->O2 Hydrogen Bond (O-H···O) CF3_1 CF₃ F2 F CF3_1->F2 Halogen Interactions (C-F···F) Aryl1 Aromatic Ring Aryl2 Aromatic Ring Aryl1->Aryl2 π-π Stacking

Caption: Common intermolecular interactions in trifluoromethylphenyl derivatives.

Conclusion and Future Directions

The crystal structure analysis of 5-(4-trifluoromethylphenyl)salicylaldehyde derivatives reveals a rich and complex interplay of intermolecular forces. The trifluoromethylphenyl group is not merely a passive substituent; it actively directs the supramolecular assembly through a combination of steric and electronic effects. Understanding these packing arrangements is fundamental for predicting the physicochemical properties of these compounds and for designing novel materials and pharmaceutical agents with desired solid-state characteristics.

Future studies should focus on co-crystallization experiments to explore how the introduction of other molecules can further modify the crystal packing and potentially lead to the discovery of new solid forms with enhanced properties. Additionally, computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the energetic contributions of the various intermolecular interactions, further validating and complementing the experimental crystallographic data.[4][8]

References

  • BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • Dehno Khalaji, A., Foroghnia, A., Fejfarova, K., & Dusek, M. (2012). Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E). Journal of Crystallography and Mineralogy.
  • Haq, S., Khalid, M., & Braga, A. A. C. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega.
  • ResearchGate. (n.d.). The synthesis of Schiff bases of salicylaldehyde.
  • Journal of Ovonic Research. (n.d.). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone.
  • MDPI. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al Detection: Experimental and DFT Calculations.
  • Mandal, K., & Chopra, D. (2025). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. PubMed.
  • MDPI. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
  • ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • ResearchGate. (n.d.). (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.
  • PMC. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
  • Taylor & Francis. (n.d.). Salicylaldehyde – Knowledge and References.
  • Gheorghe Roman. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS.
  • ResearchGate. (2025). (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one.
  • Bentham Science. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.
  • Fisher Scientific. (n.d.). 5-(Trifluoromethoxy)salicylaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online.

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Safety Operating Guide

2-Formyl-4-(4-trifluoromethylphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Formyl-4-(4-trifluoromethylphenyl)phenol Proper Disposal Procedures

Executive Summary: Immediate Action Plan

2-Formyl-4-(4-trifluoromethylphenyl)phenol is a halogenated aromatic organic compound containing both a phenolic hydroxyl group and an aldehyde moiety.[1] For disposal purposes, it is classified as Halogenated Organic Waste .[1]

Critical Disposal Code: HAL-ORG (Halogenated Organic) Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxin, Combustible.[1] Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Piranha solution) due to the aldehyde group's reactivity.

Hazard Identification & Chemical Profile

Before handling waste, you must understand the chemical behavior that dictates the disposal method.[1]

FeaturePropertyDisposal Implication
Functional Groups Phenol (-OH), Aldehyde (-CHO), Trifluoromethyl (-CF3)Aldehydes can slowly oxidize to carboxylic acids.[1][2] Phenols are weak acids.[1]
Halogen Content Fluorine (F)Mandatory Segregation: Must go into halogenated waste streams.[1] High-temperature incineration is required to break C-F bonds.[1][2]
Physical State Solid (likely powder/crystal)Segregate as solid waste unless dissolved in solvent.
Reactivity ModerateAvoid contact with strong bases (exothermic deprotonation) and strong oxidizers.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired reagents, synthesis products, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.[1][3]

    • Chemical Name: Write out the full name: "2-Formyl-4-(4-trifluoromethylphenyl)phenol".

    • Constituents: 100%.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][5][6][7][8]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin).

  • Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluents, washing solvents.[1]

  • Segregation: Determine the primary solvent.[1]

    • If solvent is halogenated (e.g., DCM, Chloroform): Use the Halogenated Solvent carboy.[1]

    • If solvent is non-halogenated (e.g., Methanol, Ethyl Acetate):[1] Because the solute contains Fluorine, the entire mixture should ideally be treated as Halogenated Waste to prevent contamination of fuel-blending streams, unless the concentration is negligible (<0.1% typically, check local EHS rules).[1] Best Practice: Default to Halogenated Waste.

  • pH Check: If the solution is basic or acidic, neutralize to pH 6–8 before adding to the solvent carboy to prevent drum pressurization.

  • Transfer: Pour into the carboy using a funnel. Leave at least 10% headspace.[1]

  • Log Entry: Record the volume and chemical name on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1]
  • Collection: Place in a clear, heavy-duty plastic bag (2-4 mil thickness).

  • Classification: Label as "Debris Contaminated with Halogenated Organics."

  • Disposal: Seal with tape and place in the dry hazardous waste box/drum.

Decision Matrix: Disposal Workflow

The following logic gate ensures you select the correct waste stream every time.

DisposalWorkflow cluster_legend Key Protocol Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet SolidBin Solid Hazardous Waste Bin (Label: Halogenated Organic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloCarboy Halogenated Waste Carboy (Red Tag) HaloSolvent->HaloCarboy Direct Pour NonHaloSolvent->HaloCarboy Cross-Contaminated with Fluorine Warning Do NOT pour down drain

Figure 1: Decision matrix for segregating 2-Formyl-4-(4-trifluoromethylphenyl)phenol waste. Note that even non-halogenated solvents containing this compound should often be routed to halogenated streams due to the Fluorine content.[1]

Safety & PPE Requirements

Adhere to the following Personal Protective Equipment (PPE) standards during disposal to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloving recommended)Protects against phenol absorption and aldehyde irritation.[1][2]
Eye Protection Chemical Splash GogglesPrevents corneal damage from dust or splashes (Aldehydes are lachrymators).[1]
Respiratory Fume Hood (Required)All transfers must occur inside a certified fume hood to capture vapors/dust.
Body Lab Coat (Buttoned) + Long PantsPrevents skin contact with solid particulates.

Emergency Procedures

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.[1] Place waste in the solid hazardous waste bin.

  • Spill (Liquid): Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials (like sawdust) as aldehydes can be flammable.

  • Skin Contact: Wash with PEG-300 or soap and copious water for 15 minutes.[1][7] Phenol derivatives can penetrate skin rapidly.[1]

References

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-(4-Trifluoromethylphenyl)phenol.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.